Daphmacropodine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H51NO4 |
|---|---|
Molecular Weight |
513.8 g/mol |
IUPAC Name |
[(1S,5S)-7-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate |
InChI |
InChI=1S/C32H51NO4/c1-19(2)22-10-14-28(4)21-9-16-31-13-7-8-24(31)32(28,26(22)33(31)18-21)17-11-23-29(5)15-12-25(36-20(3)34)30(23,6)27(35)37-29/h19,21-27,35H,7-18H2,1-6H3/t21?,22?,23?,24?,25?,26?,27?,28-,29-,30-,31+,32-/m0/s1 |
InChI Key |
QCDMEBFUPVLRNE-IZCSACQFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Daphmacropodine: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine is a member of the complex family of Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the genus Daphniphyllum. These alkaloids are renowned for their intricate and unique polycyclic structures, which have made them compelling targets for total synthesis and biosynthetic research. This technical guide provides a comprehensive overview of the natural sources of this compound and the methodologies for its extraction, isolation, and purification.
Natural Source
The primary and exclusive natural source of this compound identified in the scientific literature is the plant species Daphniphyllum macropodum . This evergreen shrub is native to East Asia and is the principal source from which a variety of related alkaloids have been isolated. This compound can be extracted from various parts of the plant, including the leaves and stems.
Isolation and Purification Methodology
The isolation of this compound from Daphniphyllum macropodum follows a multi-step process involving initial extraction, acid-base partitioning to separate alkaloids, and subsequent chromatographic purification. While a specific, standardized protocol for this compound is not detailed in a singular source, the following experimental protocol is a comprehensive amalgamation of established methods for the isolation of Daphniphyllum alkaloids from D. macropodum.
Experimental Protocol: Isolation and Purification of this compound
1. Plant Material Collection and Preparation:
-
Collect fresh leaves and stems of Daphniphyllum macropodum.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Pulverize the dried plant material into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol (B145695) at room temperature. The extraction should be performed exhaustively (e.g., 3 times with 30 L of solvent each time).
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Acid-Base Extraction for Alkaloid Enrichment:
-
Suspend the crude extract in a 2% aqueous solution of tartaric acid.
-
Perform liquid-liquid extraction with petroleum ether to remove neutral and weakly acidic compounds (defatting).
-
Adjust the pH of the aqueous phase to approximately 10 with a saturated sodium carbonate solution.
-
Extract the alkaline aqueous phase with chloroform (B151607) (e.g., 3 times with equal volumes). The basic alkaloids, including this compound, will partition into the organic phase.
-
Combine the chloroform extracts and concentrate under reduced pressure to yield the crude alkaloid fraction.
4. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the crude alkaloid fraction to column chromatography on a silica gel (200-300 mesh) column.
-
Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 90:10 v/v) to separate the alkaloids based on polarity.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with a suitable developing solvent system and visualization under UV light or with Dragendorff's reagent.
-
Combine fractions containing compounds with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing this compound using a preparative HPLC system.
-
Employ a C18 reversed-phase column with a mobile phase gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid) for final purification.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain pure this compound.
-
5. Structural Elucidation:
-
Confirm the identity and purity of the isolated this compound using modern spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the complete chemical structure.
-
Data Presentation
Due to the lack of consolidated quantitative data in the reviewed literature, the following tables are illustrative of how such data should be structured for comparative analysis.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material (kg) | Output | Yield (%) |
| Ethanol Extraction | 10 | Crude Extract (g) | - |
| Acid-Base Extraction | - | Crude Alkaloid Fraction (g) | - |
Table 2: Chromatographic Purification of this compound
| Chromatographic Step | Input (g) | Fraction(s) Containing this compound | Yield of Purified this compound (mg) | Purity (%) |
| Silica Gel Column | - | Fx-1 to Fx-n | - | - |
| Preparative HPLC | - | Peak at Rt | - | >98% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Daphniphyllum macropodum.
Signaling Pathways
A mandatory requirement of this guide was to include a diagram of the signaling pathways involving this compound. However, after a comprehensive review of the scientific literature, no studies detailing the specific molecular mechanism of action or the signaling pathways affected by this compound could be identified. Research on the biological activities of many Daphniphyllum alkaloids is still in a preliminary phase, often limited to in vitro cytotoxicity or pesticidal screening. Therefore, a diagram for a signaling pathway involving this compound cannot be provided at this time. Further research is required to elucidate the pharmacological effects and molecular targets of this complex natural product.
Daphmacropodine: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine is a member of the complex family of Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the genus Daphniphyllum. These alkaloids are renowned for their intricate and unique polycyclic structures, which have captivated the interest of synthetic and medicinal chemists for decades. This compound, isolated from Daphniphyllum macropodum, is no exception, possessing a complex architecture that presents both a challenge and an opportunity for chemical and pharmacological exploration. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental details and an exploration of its biological context.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is crucial for its handling, characterization, and application in a research setting.
| Property | Value | Source |
| CAS Number | 39729-21-0 | Generic Chemical Databases |
| Molecular Formula | C₃₂H₅₁NO₄ | Generic Chemical Databases |
| Molecular Weight | 513.75 g/mol | Generic Chemical Databases |
| Melting Point | 214-215 °C | Generic Chemical Databases |
| Boiling Point | 573.2±40.0 °C (Predicted) | Generic Chemical Databases |
| Density | 1.16±0.1 g/cm³ (Predicted) | Generic Chemical Databases |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Generic Chemical Databases |
| Appearance | Powder | Generic Chemical Databases |
| pKa | 12.93±0.70 (Predicted) | Generic Chemical Databases |
Spectroscopic Data
The structural elucidation of this compound, like other complex natural products, relies heavily on a combination of spectroscopic techniques. While detailed peak lists and spectra are often found in primary literature, this section outlines the key methodologies used for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of this compound.
Experimental Protocol (General): A typical protocol for obtaining NMR spectra of a Daphniphyllum alkaloid would involve the following steps:
-
Sample Preparation: Dissolve a few milligrams of the purified alkaloid in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the hydrogen atoms.
-
¹³C NMR: Obtain a one-dimensional carbon NMR spectrum, often with proton decoupling, to determine the chemical shifts of all carbon atoms.
-
2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-hydrogen correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range carbon-hydrogen couplings, which is crucial for assembling the complete molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the this compound molecule.
Experimental Protocol (General):
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Instrument: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹) to obtain the absorption spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H stretch, C=O stretch, C-N stretch).
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.
Experimental Protocol (General):
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is typically used for complex molecules like alkaloids to obtain the protonated molecule [M+H]⁺ with minimal fragmentation.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to accurately determine the mass-to-charge ratio (m/z) and thus the elemental formula.
-
Tandem MS (MS/MS): To study the fragmentation pattern, the parent ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information.
Isolation and Purification
The isolation of this compound from its natural source, Daphniphyllum macropodum, is a multi-step process that involves extraction and chromatography.
Experimental Workflow (General):
Caption: Generalized workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
The biological activities of many Daphniphyllum alkaloids have been investigated, with reports of cytotoxic effects against various cancer cell lines. However, specific studies detailing the mechanism of action and the signaling pathways modulated by this compound are limited in the publicly available literature.
Research into the biological effects of related alkaloids often involves the following general experimental workflow:
Daphmacropodine: Physicochemical Properties and Biological Activity Overview
For Immediate Release
This technical guide provides a summary of the available scientific information on Daphmacropodine, a natural product of interest to researchers in pharmacology and drug development. The document outlines its core physicochemical properties. However, a comprehensive review of publicly accessible scientific literature reveals a lack of in-depth studies on its specific biological activities, experimental protocols, and associated signaling pathways.
Core Physicochemical Data
This compound is a natural alkaloid isolated from plants of the Daphniphyllum genus. Its fundamental chemical identifiers are summarized below.
| Property | Value | Citation |
| CAS Number | 39729-21-0 | [1][2][3] |
| Molecular Weight | 513.76 g/mol | [1][2] |
| Molecular Formula | C₃₂H₅₁NO₄ | [1][2] |
Biological Activity and Experimental Data
While research has been conducted on various alkaloids isolated from Daphniphyllum macropodum, specific and detailed information regarding the biological activity and mechanism of action of this compound remains limited in the scientific literature. Studies on related compounds from the same plant have included evaluations for cytotoxic and pesticidal activities.[1] However, detailed experimental protocols for these assays as they pertain specifically to this compound are not provided in the available literature.
A thorough search for in-depth experimental methodologies, such as those for cytotoxicity assays, anti-cancer activity, or other pharmacological evaluations directly involving this compound, did not yield replicable protocols. General procedures for in vitro cytotoxicity assays are widely available but are not specific to this compound.
Signaling Pathways
Currently, there is no published research that elucidates the signaling pathways modulated by this compound. The mechanism of action of this particular alkaloid has not been a subject of detailed investigation in the reviewed literature. Therefore, diagrams of signaling pathways or experimental workflows involving this compound cannot be generated at this time due to a lack of foundational data.
References
Spectral and Structural Elucidation of Daphmacropodine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine is a member of the complex family of Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the genus Daphniphyllum. These alkaloids are renowned for their intricate and varied polycyclic skeletons, which have posed significant challenges and opportunities in the fields of natural product chemistry and total synthesis. This technical guide provides a comprehensive overview of the available spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in its identification and characterization. Detailed experimental protocols and a summary of its known biological context are also presented.
Spectroscopic Data of this compound
The structural elucidation of this compound has been primarily accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectral Data of this compound
Table 2: ¹³C NMR Spectral Data of this compound
Similar to the ¹H NMR data, a detailed ¹³C NMR data table for this compound has not been published. The structural complexity of Daphniphyllum alkaloids necessitates advanced 2D NMR techniques for unambiguous carbon signal assignments.
Table 3: Infrared (IR) Spectroscopy Data of this compound
While the original literature mentions the use of IR spectroscopy in the structure elucidation of this compound, a detailed list of absorption peaks is not provided. General characteristic absorptions for Daphniphyllum alkaloids include bands corresponding to C-H stretching, C=O stretching (if a carbonyl group is present), and C-N stretching.
Table 4: Mass Spectrometry (MS) Data of this compound
The mass spectrum of this compound's hydrochloride derivative shows several key fragment ions that were instrumental in determining its molecular structure.[1]
| m/z | Interpretation |
| 467 | [M - HCl]⁺ |
| 452 | |
| 424 | |
| 369 | |
| 302 | |
| 290 | |
| 286 | |
| 272 | |
| 230 |
Experimental Protocols
Detailed experimental protocols for the acquisition of the spectral data for this compound are not fully described in the original publication. However, based on general practices for the analysis of natural products, the following methodologies can be outlined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. These 2D experiments are crucial for establishing proton-proton and proton-carbon correlations, which are essential for the complete structural assignment of complex molecules like this compound.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: An FTIR (Fourier-transform infrared) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹, providing information about the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Ionization Method: Electrospray ionization (ESI) or Fast Atom Bombardment (FAB) are common ionization techniques for alkaloids.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: The mass spectrum is acquired to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
Biological Context and Signaling Pathways
The biological activities of many Daphniphyllum alkaloids are an active area of research, with studies reporting a range of effects including anticancer, anti-inflammatory, and neuroprotective properties.[2] However, specific studies on the biological activity and signaling pathways directly modulated by this compound are limited.
To investigate the potential signaling pathways affected by this compound, a general experimental workflow can be proposed.
References
Daphmacropodine: A Technical Guide to its Discovery and History
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of Daphmacropodine, a member of the complex family of Daphniphyllum alkaloids. This document collates available quantitative data, details experimental protocols for its isolation and initial characterization, and presents a logical workflow for its structure elucidation.
Introduction
The Daphniphyllum alkaloids are a large and structurally diverse group of natural products isolated from plants of the genus Daphniphyllum. The history of these alkaloids dates back to 1909 with the work of Yagi.[1] However, it was the pioneering research by Hirata and colleagues in the 1960s that led to the isolation and characterization of the first members, daphniphylline (B78742) and yuzurimine, from Daphniphyllum macropodum Miquel.[1] This genus of plants, found predominantly in Southeast Asia, is the sole member of the Daphniphyllaceae family and has yielded over 350 distinct alkaloids to date.[2] These compounds are renowned for their intricate, polycyclic structures and a wide array of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[2][3]
This compound is one of the numerous alkaloids isolated from the bark of Daphniphyllum macropodum. Its structure is closely related to another alkaloid, daphmacrine (B12108090). This guide focuses specifically on the discovery and initial characterization of this compound.
Discovery and Isolation
This compound was first reported by T. Nakano, M. Hasegawa, and Y. Saeki in a 1973 publication in The Journal of Organic Chemistry.[4] It was isolated from the bark of Daphniphyllum macropodum Miquel, a plant belonging to the Euphorbiaceae family according to the original publication.[4] In their work, the researchers described the isolation of eight new alkaloids from this plant source, with this compound being one of them.[4]
Experimental Protocol: Isolation of this compound
The following protocol for the isolation of this compound is based on the description provided by Nakano and colleagues in their 1973 paper.
Plant Material:
-
Bark of Daphniphyllum macropodum Miquel.
Extraction and Fractionation:
-
The plant material was likely processed (e.g., dried and powdered) and then subjected to an extraction procedure, typically with a solvent such as methanol (B129727) or ethanol, to obtain a crude alkaloid mixture.
-
This crude extract would then undergo a series of acid-base extractions to separate the alkaloids from neutral and acidic components.
-
The resulting crude alkaloid fraction was then subjected to chromatographic separation.
Chromatographic Separation:
-
The crude alkaloid mixture was chromatographed on a column of standardized alumina (B75360) (activity II-III).
-
Elution was performed with a solvent system of 2-5% methanol in chloroform.
-
Fractions were collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the desired alkaloids.
-
This compound was isolated from the appropriate fractions.
Purification:
-
The isolated this compound was further purified by recrystallization from acetone.[4]
Structure Elucidation
The structure of this compound was elucidated through a combination of spectroscopic methods available at the time and chemical conversion.[4] The key steps in this process are outlined below.
Physicochemical and Spectroscopic Characterization
The initial characterization of this compound provided the first clues to its molecular formula and functional groups.
| Property | Value |
| Melting Point | 130-135 °C (from acetone) |
| Optical Rotation | Not reported in the primary literature. |
| Mass Spectrometry | Key fragments observed at m/e: 412, 388, 306, 300, 294, 286, 272, and 230. |
| Infrared (IR) Spec. | Data obtained on a Perkin-Elmer 337 spectrometer using KBr disks. |
| Elemental Analysis | Calculated for C30H49O3N: C, 76.38; H, 10.47; N, 2.97. Found: C, 76.27; H, 10.28; N, 2.69. |
Table 1: Physicochemical and Spectroscopic Data for this compound.[4]
Note on NMR Data: The original 1973 publication does not provide detailed 1H or 13C NMR data for this compound. A comprehensive search of modern literature did not yield a complete, assigned NMR spectrum for this specific alkaloid.
Chemical Conversion to Daphmacrine
A crucial step in the structure elucidation was the chemical conversion of a derivative of this compound into the known alkaloid, daphmacrine. This chemical correlation firmly established the core structure and stereochemistry of this compound. The deacetyl derivative of this compound was converted into a lactone hydrobromide which was found to be identical to daphmacrine hydrobromide.[4]
Bioactivity
Logical Workflow and Signaling Pathways
Currently, there is no information available regarding any specific signaling pathways that this compound may modulate. The following diagram illustrates the general workflow for the discovery and characterization of this compound as inferred from the foundational literature.
Conclusion
This compound, a member of the extensive Daphniphyllum alkaloid family, was successfully isolated and its structure was elucidated in the early 1970s. The foundational work by Nakano and colleagues laid the groundwork for understanding this complex natural product. While initial characterization was thorough for its time, a modern re-examination of this compound, particularly employing advanced NMR techniques, would be invaluable for a complete spectral assignment. Furthermore, dedicated studies into its biological activities are warranted to explore its potential as a lead compound in drug discovery, given the promising bioactivities observed in related alkaloids from the same genus. This technical guide serves as a summary of the currently available knowledge and highlights the areas where further research is needed to fully understand the chemical and biological properties of this compound.
References
Daphmacropodine: A Technical Guide to Biological Activity Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine, a natural compound, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activity screening assays utilized to evaluate the therapeutic potential of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of associated signaling pathways and workflows.
Data Presentation: Quantitative Analysis of this compound's Bioactivity
The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.
Table 1: Anti-Cancer Activity of this compound and Related Daphnane Diterpenoids
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| Yuanhualine | A549 (Human Lung Carcinoma) | SRB | 7.0 | [1] |
| Yuanhuahine | A549 (Human Lung Carcinoma) | SRB | 15.2 | [1] |
| Yuanhuagine | A549 (Human Lung Carcinoma) | SRB | 24.7 | [1] |
| Yuanhualine | H292 (Human Lung Mucoepidermoid Carcinoma) | SRB | - | [1] |
| Yuanhuahine | H292 (Human Lung Mucoepidermoid Carcinoma) | SRB | - | [1] |
| Yuanhuagine | H292 (Human Lung Mucoepidermoid Carcinoma) | SRB | - | [1] |
| Yuanhualine | H1993 (Human Lung Carcinoma) | SRB | - | [1] |
| Yuanhuahine | H1993 (Human Lung Carcinoma) | SRB | - | [1] |
| Yuanhuagine | H1993 (Human Lung Carcinoma) | SRB | - | [1] |
| Yuanhualine | SK-MES-1 (Human Lung Squamous Carcinoma) | SRB | - | [1] |
| Yuanhuahine | SK-MES-1 (Human Lung Squamous Carcinoma) | SRB | - | [1] |
| Yuanhuagine | SK-MES-1 (Human Lung Squamous Carcinoma) | SRB | - | [1] |
Note: Specific IC50 values for H292, H1993, and SK-MES-1 cell lines were not explicitly provided in the cited source but were stated to be sensitive to the compounds.
Core Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound's biological activities.
Cell Viability and Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[2][3][4]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[2][3] The amount of formazan produced is directly proportional to the number of viable cells.[2] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[5]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator to allow for formazan crystal formation.[5]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[2] A reference wavelength of 630 nm can also be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.
References
- 1. Novel Insights into the Cellular Mechanisms of the Anti-inflammatory Effects of NF-κB Essential Modulator Binding Domain Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Daphnetin against NMDA Receptor-Mediated Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide on the In Vitro Effects of Diterpenoid Alkaloids on Novel Cell Lines
Disclaimer: Publicly available research specifically detailing the in vitro effects of a compound named "Daphmacropodine" on novel cell lines is limited. To fulfill the structural and data presentation requirements of this guide, this document will utilize available data for Daphnoretin , a natural coumarin (B35378) compound, as a representative example to illustrate the methodologies, data summarization, and pathway visualization requested. The findings presented here pertain to Daphnoretin and should be interpreted within that context.
Executive Summary
This technical guide provides a comprehensive overview of the in vitro anticancer effects of Daphnoretin, focusing on its impact on various cancer cell lines. The document details the compound's antiproliferative activity, its mechanisms of action via cell cycle arrest and apoptosis, and the underlying signaling pathways. Methodologies for key experimental procedures are outlined to provide a reproducible framework for researchers. All quantitative data is presented in tabular format for clarity, and complex biological pathways and workflows are visualized using diagrams.
Quantitative Data Summary: Antiproliferative Activity
Daphnoretin has demonstrated significant cytotoxic and antiproliferative effects across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Citation |
| HOS | Human Osteosarcoma | 3.89 | 72 | [1] |
| MCF-7 | Human Breast Cancer | Proliferation Suppressed | Not Specified | [2] |
| MDA-MB-231 | Human Breast Cancer | Proliferation Suppressed | Not Specified | [2] |
Mechanisms of Action
Daphnoretin exerts its anticancer effects primarily through the induction of cell cycle arrest and apoptosis. The specific mechanisms vary depending on the cell type.
Cell Cycle Arrest
Flow cytometric analysis has shown that Daphnoretin can halt the progression of the cell cycle, preventing cancer cells from dividing.
-
In Human Osteosarcoma (HOS) Cells: Daphnoretin was found to arrest the cell cycle in the G2/M phase.[1] This arrest is associated with the downregulation of key regulatory proteins cdc2, cyclin A, and cyclin B1.[1]
-
In Human Breast Cancer (MCF-7 & MDA-MB-231) Cells: The compound was observed to arrest the cell cycle at the S phase.[2] This effect was linked to a significant increase in the level of p21 and a corresponding decrease in cyclin E and CDK2 levels.[2]
Apoptosis Induction
Daphnoretin is a potent inducer of apoptosis, or programmed cell death, in cancer cells through the modulation of key regulatory proteins.
-
Intrinsic Pathway in HOS Cells: In osteosarcoma cells, Daphnoretin treatment leads to the inhibition of the anti-apoptotic protein Bcl-2 and the induction of the pro-apoptotic protein Bax.[1] This shift disrupts the outer mitochondrial membrane, causing the release of cytochrome c, which in turn activates the caspase-9 and caspase-3 cascade, leading to apoptosis.[1]
-
Intrinsic Pathway in Breast Cancer Cells: A similar mechanism is observed in breast cancer cells, where Daphnoretin lowers the Bcl-2 level while increasing the levels of BAX and cleaved (activated) caspase-9 and -3.[2]
Signaling Pathways and Visualizations
The anticancer effects of Daphnoretin are mediated by its influence on critical intracellular signaling pathways.
Apoptotic Signaling in HOS Cells
Daphnoretin triggers the mitochondrial-mediated intrinsic apoptotic pathway in human osteosarcoma cells.
Caption: Daphnoretin-induced intrinsic apoptosis pathway in HOS cells.
PI3K/AKT Pathway in Breast Cancer Cells
In breast cancer cells, Daphnoretin has been shown to inhibit the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.
References
Daphmacropodine: A Technical Overview of Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific quantitative data on the binding affinity and kinetics of Daphmacropodine with any particular biological target is not extensively available in peer-reviewed scientific literature. This guide provides a comprehensive framework for understanding, measuring, and visualizing these critical drug discovery parameters, using general examples to illustrate the concepts that would be applied to this compound once its molecular targets are identified and characterized.
Introduction to this compound
This compound is a natural alkaloid compound isolated from plants of the Daphniphyllum genus. Preliminary studies have suggested a range of biological activities, including cytotoxic effects against various cancer cell lines, as well as potential pesticidal, antibacterial, and antioxidant properties. However, the precise molecular mechanisms and direct protein targets responsible for these effects remain largely unelucidated. Understanding the binding affinity and kinetics of this compound to its eventual molecular targets is a critical next step in evaluating its therapeutic potential.
Core Concepts: Binding Affinity and Kinetics
In drug discovery, binding affinity and binding kinetics are fundamental parameters that describe the interaction between a ligand (such as this compound) and its protein target.
-
Binding Affinity refers to the strength of the binding interaction between a single molecule of ligand and its target protein at equilibrium. It is typically quantified by the dissociation constant (Kd), which represents the concentration of ligand at which half of the target protein is occupied. A lower Kd value signifies a higher binding affinity. Other metrics used to describe affinity under different experimental contexts include the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
-
Binding Kinetics describes the rate at which a ligand binds to its target and the rate at which it dissociates from the target. These are defined by:
-
Association rate constant (kon or ka): The rate at which the ligand-target complex is formed.
-
Dissociation rate constant (koff or kd): The rate at which the ligand-target complex breaks apart.
-
The dissociation constant (Kd) is directly related to the kinetic rate constants by the equation: Kd = koff / kon .
A comprehensive understanding of both affinity and kinetics is crucial, as they can significantly influence a drug's efficacy, duration of action, and safety profile.
Quantitative Data on Ligand-Target Interactions
While specific data for this compound is not available, the following table illustrates how such data would be presented for a hypothetical compound.
| Parameter | Value | Target Protein | Experimental Method | Reference |
| Binding Affinity | ||||
| Dissociation Constant (Kd) | e.g., 15 nM | e.g., Kinase X | Surface Plasmon Resonance (SPR) | (Hypothetical) |
| Inhibition Constant (Ki) | e.g., 25 nM | e.g., Protease Y | Enzyme Inhibition Assay | (Hypothetical) |
| IC50 | e.g., 50 nM | e.g., Receptor Z | Radioligand Binding Assay | (Hypothetical) |
| Binding Kinetics | ||||
| Association Rate (kon) | e.g., 1.5 x 105 M-1s-1 | e.g., Kinase X | Surface Plasmon Resonance (SPR) | (Hypothetical) |
| Dissociation Rate (koff) | e.g., 2.25 x 10-3 s-1 | e.g., Kinase X | Surface Plasmon Resonance (SPR) | (Hypothetical) |
Experimental Protocols for Determining Binding Affinity and Kinetics
Several biophysical techniques are commonly employed to measure ligand-target binding. The choice of method depends on factors such as the nature of the target protein, the availability of reagents, and the specific information required.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (ligand) to an immobilized target protein in real-time.
Detailed Methodology:
-
Immobilization of the Target Protein: The purified target protein is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip).
-
Preparation of the Ligand: A series of concentrations of the ligand (e.g., this compound) are prepared in a suitable running buffer.
-
Binding Analysis: The running buffer is flowed continuously over the sensor surface to establish a stable baseline. The different concentrations of the ligand are then injected sequentially.
-
Association Phase: During the injection, the binding of the ligand to the immobilized protein is monitored as an increase in the SPR signal (measured in Response Units, RU).
-
Dissociation Phase: After the injection, the running buffer is flowed over the surface again, and the dissociation of the ligand from the protein is observed as a decrease in the SPR signal.
-
Regeneration: A regeneration solution is injected to remove any remaining bound ligand, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the kon, koff, and Kd values.
Figure 1: General workflow for a Surface Plasmon Resonance (SPR) experiment.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a target protein. It is considered the gold standard for determining thermodynamic parameters of binding.
Detailed Methodology:
-
Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe. Both are in the same buffer.
-
Titration: A series of small, precise injections of the ligand are made into the sample cell.
-
Heat Measurement: The heat change (either released or absorbed) after each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Figure 2: General workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Radioligand Binding Assay
This is a highly sensitive method that uses a radioactively labeled ligand to study its binding to a target, often a receptor or ion channel.
Detailed Methodology:
-
Preparation of Membranes: Cell membranes containing the target receptor are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of a competing, unlabeled ligand (e.g., this compound).
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competing ligand. This competition curve is fitted to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Logical Relationships
Once a target is identified, it is crucial to understand the signaling pathway in which it operates. For instance, if this compound were found to inhibit a specific kinase, its effect on downstream signaling would need to be elucidated.
Figure 3: Example of a signaling pathway diagram illustrating a hypothetical inhibitory action.
Conclusion and Future Directions
While this compound exhibits interesting biological activities, a significant knowledge gap exists regarding its specific molecular targets and the quantitative details of its interactions. The methodologies and concepts outlined in this guide provide a roadmap for future research. The critical next steps for advancing this compound in the drug discovery pipeline will be:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational target prediction to identify the direct binding partners of this compound.
-
Quantitative Binding Analysis: Employing methods like SPR and ITC to determine the binding affinity and kinetics of this compound with its identified targets.
-
Mechanism of Action Studies: Elucidating the functional consequences of this binding on cellular signaling pathways and phenotypes.
Such studies will be instrumental in validating the therapeutic potential of this compound and guiding its further development.
Methodological & Application
Application Note & Protocol: Extraction and Purification of Daphmacropodine from Daphniphyllum Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daphniphyllum alkaloids are a diverse group of structurally complex natural products isolated from plants of the Daphniphyllum genus.[1][2] These compounds have garnered significant attention from the scientific community due to their unique polycyclic structures and promising biological activities, including cytotoxic effects against various cancer cell lines.[1][3] Daphmacropodine (B8099199) is a notable member of this family. This document provides a detailed protocol for the extraction of crude alkaloids from Daphniphyllum macropodum and a subsequent multi-step purification strategy to isolate this compound, based on established methodologies for related alkaloids from this species.
Principle
The protocol employs a classic acid-base extraction strategy to selectively separate alkaloids from the bulk plant material. This is followed by a series of chromatographic techniques to purify this compound from the crude alkaloid mixture. Column chromatography, utilizing different stationary phases like silica (B1680970) gel, reversed-phase silica, and size-exclusion gels, separates compounds based on polarity and size.[4][5][6][7] High-performance liquid chromatography (HPLC) is used as a final polishing step to achieve high purity.[8][9][10]
Experimental Protocols
Preparation of Plant Material
Proper preparation of the plant material is crucial for efficient extraction.
-
Plant Source: Stem bark, leaves, or stems of Daphniphyllum macropodum.[1][11]
-
Procedure:
-
Air-dry the collected plant material to a constant weight.
-
Powder the dried material using a mechanical grinder to increase the surface area for solvent extraction.
-
Extraction of Crude Alkaloids
This phase involves solvent extraction followed by an acid-base liquid-liquid extraction to isolate the total alkaloid fraction.
-
Materials:
-
Powdered Daphniphyllum macropodum material
-
95% Ethanol (B145695) (EtOH)
-
1% Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (2 mol/L) or saturated Sodium Carbonate (Na₂CO₃)
-
Chloroform (B151607) (CHCl₃)
-
Petroleum Ether
-
-
Procedure:
-
The air-dried and powdered plant material (e.g., 20.0 kg of stem bark or 34 kg of leaves and stems) is extracted with 95% EtOH (e.g., 200 L) under reflux for 2 hours. This process is repeated three times.[1][11]
-
Combine the ethanol extracts and remove the solvent under reduced pressure to obtain a concentrated extract.[1]
-
Disperse the resulting extract in water and acidify to a pH of 2-3 using 1% HCl.[1] In an alternative method, saturated tartaric acid can be used for acidification.[11]
-
Filter the acidic solution. The filtrate, containing the protonated alkaloids, is then defatted by extraction with petroleum ether.[11]
-
Adjust the pH of the aqueous phase to 10 with a 2 mol/L NaOH solution or saturated Na₂CO₃.[1][11]
-
Extract the alkaline aqueous phase multiple times with an organic solvent such as chloroform (CHCl₃) to obtain the crude alkaloid fraction.[1][11]
-
Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
-
Purification of this compound
A multi-step chromatographic approach is employed to isolate this compound from the crude alkaloid mixture.
-
Step 3.1: Silica Gel Column Chromatography (Initial Fractionation)
-
Stationary Phase: Silica gel (200–300 mesh).[1]
-
Mobile Phase: A gradient of chloroform/methanol (CHCl₃/CH₃OH), starting from 100% CHCl₃ and gradually increasing the proportion of CH₃OH.[1]
-
Procedure:
-
Prepare a silica gel column.
-
Adsorb the crude alkaloid extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with the CHCl₃/CH₃OH gradient.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
-
-
Step 3.2: Reversed-Phase Column Chromatography
-
Stationary Phase: Reversed-phase silica gel (e.g., Lichroprep RP-18).[1]
-
Mobile Phase: A gradient of methanol/water or acetonitrile/water.
-
Procedure:
-
Subject the this compound-containing fractions from the silica gel column to reversed-phase chromatography for further separation based on hydrophobicity.
-
Collect and analyze fractions as described previously.
-
-
-
Step 3.3: Size-Exclusion Chromatography
-
Step 3.4: Preparative High-Performance Liquid Chromatography (HPLC)
-
Column: A preparative reversed-phase column (e.g., YMC-Pack R&D ODS-A, 20 x 250 mm, 5 µm).[1]
-
Mobile Phase: An optimized isocratic or gradient system of methanol/water or acetonitrile/water.
-
Detection: UV detector, with monitoring at multiple wavelengths (e.g., 225, 250, 275, 300 nm).[1]
-
Procedure:
-
Inject the enriched fraction into the preparative HPLC system.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Confirm the structure and purity using spectroscopic methods (NMR, MS).
-
-
Data Presentation
The following table summarizes the quantitative data from a representative extraction of alkaloids from Daphniphyllum macropodum stem bark.[1]
| Parameter | Value | Reference |
| Starting Plant Material | ||
| Plant Part | Stem Bark | [1] |
| Initial Weight (Dried) | 20.0 kg | [1] |
| Crude Extract | ||
| Total Crude Extract | 2.1 kg | [1] |
| Crude Alkaloid Fraction | ||
| Weight after Acid-Base Extraction | 45.0 g | [1] |
| Purified Compound | ||
| Yield of this compound | Not explicitly stated | - |
| Purity | >95% (typical target) | - |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction and Purification.
Logical Relationship of Purification Steps
References
- 1. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 8. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atdbio.com [atdbio.com]
- 10. idtdna.com [idtdna.com]
- 11. researchgate.net [researchgate.net]
Total Synthesis of Daphmacropodine and Its Analogs: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthetic methodologies employed in the total synthesis of daphmacropodine (B8099199) and its structurally related analogs. The Daphniphyllum alkaloids, a family to which this compound belongs, are characterized by their complex, polycyclic architectures, making them challenging targets for synthetic chemists and attractive scaffolds for drug discovery. This application note will focus on the key strategies and experimental protocols that have been successfully utilized to construct the core structures of these intricate natural products.
Key Synthetic Strategies and Analogs
The total synthesis of this compound and its analogs often involves the strategic construction of its complex polycyclic core. Several research groups have reported elegant syntheses of related Daphniphyllum alkaloids, such as (-)-daphenylline and (+)-caldaphnidine J. These syntheses provide a valuable blueprint for accessing this compound and for the generation of a library of analogs for structure-activity relationship (SAR) studies.
Key transformations frequently employed include:
-
Intramolecular Cycloadditions: Diels-Alder and aza-Michael reactions are pivotal in forming key carbocyclic and heterocyclic rings.
-
Annulation Reactions: The Robinson annulation is a classic and effective method for constructing six-membered rings.
-
Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Palladium, gold, and other transition metals are used to forge critical carbon-carbon and carbon-heteroatom bonds.
-
Oxidation and Reduction Cascades: Precise control of oxidation states is crucial for installing the correct functionality.
Quantitative Data Summary
The following tables summarize the quantitative data for key reaction steps in the synthesis of this compound analogs, providing a comparative overview of the efficiency of different methodologies.
| Analog | Key Reaction | Starting Material | Product | Yield (%) | Stereoselectivity (dr) | Reference |
| (-)-Daphenylline | Mg(ClO4)2-catalyzed intramolecular amide addition | Acrylamide (B121943) precursor | Piperidone intermediate | 85 | N/A | [1] |
| (-)-Daphenylline | Intramolecular Diels-Alder | Triene precursor | Tetracyclic core | 85 | N/A | [1] |
| (-)-Daphenylline | Robinson Annulation | Keto-alkene precursor | Annulated ketone | 65 | N/A | [1] |
| (+)-Caldaphnidine J | Pd-catalyzed Hydroformylation | Alkene precursor | Aldehyde intermediate | 75 | >20:1 | [2] |
| (+)-Caldaphnidine J | Swern Oxidation/Prins Reaction | Diol precursor | Bicyclic product | N/A | N/A | [2] |
N/A: Not available from the provided search results.
Experimental Protocols
The following are detailed experimental protocols for key reactions in the synthesis of this compound analogs.
Protocol 1: Mg(ClO₄)₂-Catalyzed Intramolecular Amide Addition for (-)-Daphenylline Synthesis[1]
This protocol describes the crucial cyclization step to form a piperidone ring, a common feature in the core structure of many Daphniphyllum alkaloids.
Materials:
-
Acrylamide precursor
-
Magnesium perchlorate (B79767) (Mg(ClO₄)₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the acrylamide precursor (1.0 equiv) in anhydrous acetonitrile, add magnesium perchlorate (0.2 equiv).
-
Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After 3 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the residue by silica gel column chromatography to afford the desired piperidone intermediate.
Protocol 2: Intramolecular Diels-Alder Reaction for (-)-Daphenylline Synthesis[1]
This protocol details the construction of the tetracyclic core of (-)-daphenylline via a thermally induced intramolecular [4+2] cycloaddition.
Materials:
-
Triene precursor
-
Xylene, anhydrous
-
2,6-di-tert-butyl-4-methylphenol (BHT)
-
Sealed tube or high-pressure reaction vessel
-
Heating source (oil bath or heating block)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Dissolve the triene precursor (1.0 equiv) and a catalytic amount of BHT in anhydrous xylene in a sealable reaction vessel.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Seal the vessel and heat the reaction mixture to 200 °C.
-
Maintain the reaction at this temperature for 72 hours.
-
After cooling to room temperature, carefully open the vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the tetracyclic product.
Protocol 3: Pd-Catalyzed Regioselective Hydroformylation in (+)-Caldaphnidine J Synthesis[2][3]
This protocol describes the palladium-catalyzed hydroformylation of a terminal alkene to a linear aldehyde, a key step in the synthesis of (+)-caldaphnidine J.
Materials:
-
Alkene precursor
-
Pd(OAc)₂
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Formic acid (HCO₂H)
-
Toluene, anhydrous
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating source
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask under an argon atmosphere, combine the alkene precursor (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and dppp (B1165662) (0.1 equiv) in anhydrous toluene.
-
Add formic acid (2.0 equiv) to the mixture.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aldehyde.
Protocol 4: Swern Oxidation/Ketene Dithioacetal Prins Reaction Cascade in (+)-Caldaphnidine J Synthesis[2][4]
This one-pot protocol describes a key cascade reaction for the construction of a complex bicyclic system in the synthesis of (+)-caldaphnidine J.
Materials:
-
Diol precursor
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Triethylamine (B128534) (Et₃N), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Low-temperature reaction setup (-78 °C)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a thermometer under an argon atmosphere.
-
Add anhydrous dichloromethane and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (2.0 equiv) to the stirred solvent.
-
Add a solution of anhydrous DMSO (4.0 equiv) in dichloromethane dropwise, maintaining the temperature below -60 °C.
-
After stirring for 15 minutes, add a solution of the diol precursor (1.0 equiv) in dichloromethane dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 equiv) dropwise and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizations
The following diagrams illustrate key synthetic pathways and logical workflows in the total synthesis of this compound analogs.
References
Application Notes and Protocols for the Quantification of Daphmacropodine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Daphmacropodine in biological samples. The primary focus is on a validated Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) method, a highly sensitive and selective technique widely used in bioanalysis.
Introduction
This compound is a natural product with potential therapeutic applications. Accurate and reliable quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic studies, toxicokinetic evaluations, and overall drug development. This document outlines a robust UPLC-MS/MS method for this purpose.
Analytical Method: UPLC-MS/MS
UPLC-MS/MS has emerged as a practical and widely adopted technology for biological analysis due to its high selectivity and sensitivity.[1] This method allows for rapid and accurate determination of this compound concentrations in complex biological samples.
Principle
The method involves the extraction of this compound from the biological matrix, followed by chromatographic separation on a UPLC system and subsequent detection and quantification by a tandem mass spectrometer. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated UPLC-MS/MS method for the determination of this compound in rat plasma.[1][2][3]
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 2–1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
Table 2: Accuracy and Precision
| Analyte Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | < 12% | < 12% | < 7% |
| Medium QC | < 12% | < 12% | < 7% |
| High QC | < 12% | < 12% | < 7% |
Table 3: Recovery and Matrix Effect
| Parameter | Value |
| Extraction Recovery | Not explicitly stated, but no apparent matrix effect was detected.[1][2] |
| Matrix Effect | No apparent matrix effect was detected.[1][2] |
Table 4: Stability
| Condition | Stability |
| Room Temperature (2h) | Stable |
| Three Freeze-Thaw Cycles | Stable |
| Autosampler (4°C for 24h) | Stable |
| Long-term (-80°C for 30 days) | Stable |
Experimental Protocols
The following are detailed protocols for the quantification of this compound in rat plasma using UPLC-MS/MS.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting this compound from plasma samples.[1][3]
Materials:
-
Rat plasma samples
-
Acetonitrile (B52724) (ACN)
-
Internal Standard (IS) solution
-
Vortex mixer
-
Centrifuge
Protocol:
-
To a microcentrifuge tube containing the plasma sample, add the internal standard.
-
Add acetonitrile to the plasma sample for protein precipitation.[1][3]
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Chromatographic Conditions:
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Positive Ionization (ESI+)[2][3]
-
MRM Transitions:
-
This compound: m/z 525.2 → 357.0 and 389.1 → 220.9[3]
-
Internal Standard (IS): Specific to the IS used.
-
-
Instrument Parameters (Example): [3]
-
Collision Cell Exit Potential (CXP): 170 V (this compound), 60 V (IS)
-
Collision Energy (CE): 63 V (this compound), 20 V (IS)
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
This compound Quantification Logic
Caption: Logic for this compound concentration determination.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Daphmacropodine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphmacropodine is a complex terpene alkaloid isolated from plants of the Daphniphyllum genus, which are known for their structural diversity and potential biological activities. The quality control and pharmacokinetic studies of this compound require a reliable and validated analytical method for its quantification. This document provides a detailed protocol for a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. The note includes instrument conditions, protocols for sample and standard preparation, and a summary of typical method validation parameters based on ICH guidelines.
Introduction
The Daphniphyllum alkaloids are a large family of structurally intricate natural products, with over 330 identified compounds. This compound is a notable member of this family, possessing a complex polycyclic carbon skeleton. Due to the intricate nature of extracts from Daphniphyllum macropodum and related species, modern analytical techniques are essential for the isolation and quantification of specific alkaloids like this compound. While advanced techniques like LC-MS/MS are often used for comprehensive profiling, a robust and accessible HPLC-UV method is crucial for routine quality control, stability testing, and quantitative analysis in various research and development stages.
This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The protocol is designed to serve as a comprehensive starting point for method development and validation.
Proposed HPLC Method
A reversed-phase chromatographic method is proposed for the separation and quantification of this compound. A C18 column is selected for its versatility in analyzing moderately polar compounds like alkaloids. The mobile phase consists of a mixture of acetonitrile (B52724) and water containing a small amount of formic acid to ensure the ionization of the analyte and improve chromatographic peak shape. A gradient elution is recommended to ensure adequate separation from other matrix components.
Table 1: Proposed Chromatographic Conditions
| Parameter | Recommended Setting |
| Instrument | HPLC system with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm (or λmax determined by PDA scan) |
Experimental Protocols
Reagents and Materials
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic Acid (ACS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm, PTFE or Nylon)
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). These solutions will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh 1.0 g of dried and powdered plant material (e.g., leaves or stems of Daphniphyllum macropodum) into a centrifuge tube.
-
Add 25 mL of methanol to the tube.
-
Vortex for 1 minute and then extract using an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
Method Validation Summary
The proposed analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the typical parameters and acceptable limits for method validation.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Table 3: Method Validation Parameters (Hypothetical Data)
| Parameter | Specification | Hypothetical Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | 0.85% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | 1.25% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 0.7 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak is pure and well-resolved |
Visualized Workflow
The following diagrams illustrate the logical workflow of the analytical process.
Application Notes and Protocols for LC-MS/MS Detection of Daphmacropodine in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine is a member of the Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the Daphniphyllum genus.[1][2][3][4][5] These alkaloids exhibit a wide range of complex molecular structures and potential biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate and sensitive quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a detailed protocol for the detection and quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Due to the limited availability of specific experimental data for this compound, this protocol is based on established methodologies for the analysis of other alkaloids in plasma and the known chemical properties of related Daphniphyllum alkaloids.[6] It is imperative that this protocol undergoes thorough method development and validation for the specific analysis of this compound.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound reference standard (purity ≥95%)
-
Internal Standard (IS): A stable isotope-labeled (deuterated) this compound is highly recommended for optimal accuracy and precision.[7] If a deuterated analog is not commercially available, a structurally related alkaloid with similar physicochemical properties that does not interfere with this compound analysis should be selected. Dapsone-d4 has been successfully used as an internal standard for Dapsone quantification and could be considered for initial method development if a more suitable standard is unavailable.[7]
-
-
Solvents and Chemicals:
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, Type I)
-
Formic acid (LC-MS grade, ≥99%)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Human plasma (or the specific matrix of interest), screened for interferences.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like alkaloids from plasma.
-
Aliquoting: Thaw frozen plasma samples to room temperature. Vortex gently to ensure homogeneity. Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject a 5-10 µL aliquot into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The following are suggested starting conditions and should be optimized for this compound.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a common choice for alkaloid analysis.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing alkaloids.
-
Scan Type: Multiple Reaction Monitoring (MRM).[8]
-
Key Parameters to Optimize:
-
MRM Transitions: The precursor ion will likely be the protonated molecule [M+H]+. For this compound, with a molecular formula of C22H29NO4, the expected m/z of the precursor ion is approximately 372.2. Product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing product ion scans. Two to three characteristic and intense product ions should be selected for quantification (quantifier) and confirmation (qualifier).
-
Collision Energy (CE): Optimize for each MRM transition to achieve the most stable and intense fragment ion signal.
-
Declustering Potential (DP) / Cone Voltage: Optimize to maximize the precursor ion signal.
-
Source Temperature: Typically in the range of 400-550°C.
-
IonSpray Voltage: Typically around 5500 V for positive mode.
-
Gas Settings: Nebulizer gas, curtain gas, and collision gas pressures should be optimized according to the instrument manufacturer's recommendations.
-
Data Presentation
Quantitative data from method validation and sample analysis should be summarized in clear and concise tables.
Table 1: Optimized MRM Transitions and MS Parameters (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (V) |
| This compound (Quantifier) | To be determined | To be determined | 100 | To be determined | To be determined |
| This compound (Qualifier) | To be determined | To be determined | 100 | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | 100 | To be determined | To be determined |
Table 2: Method Validation Summary (Example Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
| Matrix Effect | 80 - 120% |
| Recovery | > 80% |
Visualization of Experimental Workflow
Caption: Workflow for this compound detection in plasma.
Conclusion
This document outlines a comprehensive, albeit generalized, LC-MS/MS protocol for the quantification of this compound in plasma. The provided methodologies for sample preparation, liquid chromatography, and mass spectrometry serve as a robust starting point for researchers. Successful implementation will require the determination of this compound-specific parameters, particularly the MRM transitions, and a thorough method validation to ensure the generation of accurate and reliable data critical for advancing the understanding of this promising class of alkaloids.
References
- 1. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]
- 2. "Progress Toward The Total Synthesis Of Daphniphyllum Alkaloids " by Alberto Michael Lopez [digitalcommons.wayne.edu]
- 3. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Four Classes of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Daphmacropodine: A Potential Chemical Probe for Exploring Neurotrophic Pathways
Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine is a complex polycyclic alkaloid derived from plants of the Daphniphyllum genus. While research on this compound itself is in its nascent stages, the broader family of Daphniphyllum alkaloids has garnered significant attention for a range of biological activities, including anticancer, antioxidant, and vasorelaxation properties.[1] Notably, this class of compounds has been identified as possessing the ability to elevate Nerve Growth Factor (NGF), a crucial neurotrophin involved in the survival, development, and function of neurons.[1] This potential to modulate neurotrophic pathways positions this compound as a promising, yet underexplored, chemical probe for neuroscience research.
Closely related Daphniphyllum alkaloids, such as Daphenylline (B12778079), have shown promising neuroprotective activities in preliminary studies. This suggests that this compound may share a similar potential to protect neurons from damage and degeneration, making it a valuable tool for investigating neurodegenerative diseases and neuronal injury models.
These application notes provide a framework for utilizing this compound as a chemical probe to investigate its neurotrophic and neuroprotective effects. The following protocols are based on established methodologies for assessing NGF modulation and neuroprotection and are adapted for the investigation of a novel compound like this compound.
Postulated Mechanism of Action: Modulation of Neurotrophic Factor Signaling
Based on the known activities of the Daphniphyllum alkaloid family, it is hypothesized that this compound may exert its neuroprotective effects through the upregulation of neurotrophic factors like NGF. This could involve stimulating the synthesis and release of NGF from glial cells, such as astrocytes, which in turn activates signaling cascades in neurons to promote survival and neurite outgrowth. The primary signaling pathway initiated by NGF involves its binding to the TrkA receptor, leading to downstream activation of the PI3K/Akt and MAPK/ERK pathways.
Figure 1: Postulated signaling pathway of this compound.
Quantitative Data Summary
As a novel probe, specific quantitative data for this compound's neurotrophic activity is not yet available. The following table provides a template for summarizing key parameters that should be determined through experimentation. Data from closely related Daphniphyllum alkaloids, where available, can be used as a preliminary reference.
| Compound | Assay Type | Cell Line/Model | Key Parameter | Value | Reference |
| This compound | NGF Release | Primary Astrocytes | EC50 | To be determined | - |
| Neurite Outgrowth | PC12 Cells | EC50 | To be determined | - | |
| Neuroprotection | SH-SY5Y (6-OHDA model) | EC50 | To be determined | - | |
| Daphenylline Analog | Neuroprotection | In vitro model | % Protection | Reported as "promising" | (Li, et al.) |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced NGF Release from Primary Astrocytes
This protocol outlines the procedure to determine if this compound can stimulate the release of Nerve Growth Factor (NGF) from primary astrocyte cultures.
Materials:
-
This compound
-
Primary astrocyte cultures
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
NGF ELISA Kit
-
96-well plates
-
CO2 incubator
Procedure:
-
Astrocyte Culture: Culture primary astrocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed astrocytes in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in serum-free DMEM. Replace the culture medium with the this compound-containing medium. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.
-
NGF ELISA: Quantify the concentration of NGF in the collected supernatants using a commercially available NGF ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the NGF concentration against the this compound concentration to determine the dose-response relationship and calculate the EC50 value.
Figure 2: Workflow for assessing NGF release.
Protocol 2: Neurite Outgrowth Assay in PC12 Cells
This protocol is designed to evaluate the ability of this compound to promote neurite outgrowth in PC12 cells, a common model for neuronal differentiation.
Materials:
-
This compound
-
PC12 cell line
-
RPMI-1640 medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Nerve Growth Factor (NGF) as a positive control
-
Collagen-coated culture plates
-
Microscope with imaging capabilities
Procedure:
-
PC12 Cell Culture: Maintain PC12 cells in RPMI-1640 medium supplemented with 10% HS and 5% FBS.
-
Cell Seeding: Seed PC12 cells on collagen-coated plates at a low density to allow for neurite extension.
-
Treatment: After 24 hours, replace the medium with low-serum medium (e.g., 1% HS) containing various concentrations of this compound. Include a negative control (low-serum medium only) and a positive control (low-serum medium with a known concentration of NGF).
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Imaging and Analysis: Capture images of the cells using a microscope. A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body. Quantify the percentage of differentiated cells in multiple fields for each treatment condition.
-
Data Analysis: Compare the percentage of neurite-bearing cells in this compound-treated groups to the control groups.
Protocol 3: Neuroprotection Assay Against Oxidative Stress in SH-SY5Y Cells
This protocol assesses the potential of this compound to protect neuronal cells from oxidative stress-induced cell death, a hallmark of many neurodegenerative diseases.
Materials:
-
This compound
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
6-hydroxydopamine (6-OHDA) as the neurotoxin
-
MTT or other cell viability assay kit
-
Plate reader
Procedure:
-
SH-SY5Y Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Induction of Oxidative Stress: Add a specific concentration of 6-OHDA to the wells (except for the control group) to induce oxidative stress and cell death.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assay: Measure cell viability using an MTT assay or a similar method according to the manufacturer's protocol. The absorbance is read using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. A higher percentage of viability in the this compound-treated groups compared to the 6-OHDA-only group indicates a neuroprotective effect.
Figure 3: Workflow for neuroprotection assay.
Conclusion
This compound represents an exciting new frontier in the exploration of neurotrophic and neuroprotective compounds. While direct evidence of its efficacy is still needed, its lineage within the Daphniphyllum alkaloid family strongly suggests its potential as a valuable chemical probe. The protocols provided here offer a starting point for researchers to systematically investigate the effects of this compound on neuronal health and to elucidate its mechanism of action. Such studies will be instrumental in determining its future utility in neuroscience research and drug development for neurodegenerative disorders.
References
Application Notes and Protocols for Utilizing Daphmacropodine in Ion Channel Modulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine is a complex alkaloid isolated from plants of the Daphniphyllum genus. While extensive research on the specific interactions of this compound with ion channels is not yet available in the public domain, the diverse biological activities of related Daphniphyllum alkaloids, including cytotoxic and kinase inhibitory effects, suggest that this compound may also possess significant pharmacological properties. Furthermore, compounds with similar structural complexity have been shown to modulate the activity of various ion channels, which are critical regulators of cellular excitability and signaling pathways.
Ion channels are a major class of drug targets, and identifying novel modulators is of great interest for the development of new therapeutics for a wide range of diseases, including cardiovascular disorders, neurological diseases, and cancer. These application notes provide a comprehensive guide for researchers to investigate the potential effects of this compound on ion channel function. The protocols outlined below describe standard methodologies for screening and characterizing the activity of this compound, from initial cytotoxicity assessments to detailed electrophysiological analysis.
Data Presentation: Hypothetical Quantitative Data for this compound
The following tables present hypothetical data to illustrate how the quantitative results from the described experimental protocols could be summarized.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | EC50 (µM) |
| HEK293 | MTT | 24 | > 100 |
| CHO-K1 | MTT | 24 | > 100 |
| SH-SY5Y | LDH | 48 | 75.3 |
| Primary Cortical Neurons | Calcein AM | 48 | 52.8 |
Table 2: Electrophysiological Effects of this compound on Voltage-Gated Ion Channels
| Channel Type | Cell Line | Parameter | IC50 / EC50 (µM) | Effect |
| Nav1.5 | HEK293 | Peak Current | 25.6 | Inhibition |
| Kv7.1 | CHO-K1 | Tail Current | 12.3 | Potentiation |
| Cav1.2 | HEK293 | Peak Current | 42.1 | Inhibition |
| hERG (Kv11.1) | HEK293 | Tail Current | 8.9 | Inhibition |
Table 3: Effects of this compound on Ligand-Gated Ion Channels
| Receptor/Channel | Agonist | This compound Effect | IC50 / EC50 (µM) |
| NMDA Receptor | Glutamate/Glycine | Negative Allosteric Modulator | 18.7 |
| GABAA Receptor | GABA | Positive Allosteric Modulator | 33.5 |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the cells used for ion channel expression and analysis.
Materials:
-
HEK293, CHO-K1, or other suitable host cell lines
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., a known cytotoxic compound) wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Assay:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and read the absorbance at 570 nm.
-
For LDH assay: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions and read the absorbance at 490 nm.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the EC50 value.
Protocol 2: Patch-Clamp Electrophysiology
Objective: To directly measure the effects of this compound on the currents of specific ion channels expressed in a host cell line.
Materials:
-
Cells expressing the ion channel of interest
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal recording solutions (specific to the ion channel being studied)
-
This compound solutions at various concentrations
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (gigaseal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.
-
Recording:
-
Apply a voltage protocol specific to the ion channel being studied to elicit ionic currents.
-
Record baseline currents in the external solution.
-
Perfuse the cell with different concentrations of this compound and record the changes in the ionic currents.
-
Perform a washout with the external solution to check for reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak current amplitude, activation and inactivation kinetics, and other relevant parameters.
-
Calculate the percentage of inhibition or potentiation of the current at each concentration of this compound.
-
Plot a concentration-response curve and fit it with the Hill equation to determine the IC50 or EC50 value.
-
Protocol 3: Calcium Imaging Assay
Objective: To assess the effect of this compound on intracellular calcium levels, which can be an indicator of modulation of calcium-permeable ion channels or downstream signaling pathways affecting calcium homeostasis.
Materials:
-
Cells expressing the target receptor or ion channel
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound solutions
-
Fluorescence microscope or plate reader with calcium imaging capabilities
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or 96-well plates and allow them to adhere.
-
Dye Loading: Incubate the cells with the calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Baseline Measurement: Record the baseline fluorescence intensity before adding any compounds.
-
Compound Addition:
-
Add a known agonist of a calcium-permeable channel to elicit a calcium influx and record the fluorescence response.
-
In separate experiments, pre-incubate the cells with various concentrations of this compound for a defined period before adding the agonist to determine its inhibitory or potentiating effect.
-
Alternatively, add this compound alone to see if it directly triggers a change in intracellular calcium.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time.
-
Quantify the peak response and the area under the curve.
-
Calculate the effect of this compound on the agonist-induced calcium response and determine the IC50 or EC50.
-
Mandatory Visualizations
Caption: Experimental workflow for screening this compound.
Caption: Hypothetical signaling pathway for this compound.
Caption: Decision tree for characterizing this compound's action.
Application Notes and Protocols for In vivo Experimental Design and Dosing of Daphmacropodine in Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are a guide for the in vivo experimental design and dosing for studies of Daphmacropodine in mice. As there is limited publicly available data on the in vivo effects of this compound, the following recommendations are based on general principles of preclinical drug development and available information on the broader class of Daphniphyllum alkaloids. Researchers should conduct thorough dose-ranging and toxicity studies to establish a safe and effective dose for their specific experimental model.
Introduction
This compound is a member of the Daphniphyllum alkaloids, a class of complex polycyclic natural products isolated from plants of the Daphniphyllum genus. These alkaloids have demonstrated a range of biological activities, including cytotoxic effects against cancer cell lines. This document provides a framework for the initial in vivo evaluation of this compound in mice, covering preliminary toxicity assessment, pharmacokinetic profiling, and potential efficacy studies.
Preclinical Data Summary for Related Daphniphyllum Alkaloids
Due to the scarcity of specific data for this compound, information from related compounds within the Daphniphyllum family is used to inform the initial experimental design.
| Compound/Extract | Assay Type | Cell Line/Animal Model | Key Findings | Reference |
| Total Alkaloids of Daphniphyllum calycinum | Acute Toxicity (LD50) | Mice | LD50: 812 mg/kg | [1] |
| Daphnezomine W | In vitro Cytotoxicity (IC50) | HeLa | IC50: 16.0 µg/mL | [2] |
| Daphmacrodins A and B | In vitro Cytotoxicity | Five human cancer cell lines | Cytotoxic activities were evaluated | [3] |
Experimental Protocols
Preliminary Acute Toxicity Assessment (Dose Range Finding)
This protocol is designed to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities of this compound in mice.
Materials:
-
This compound (of known purity)
-
Vehicle for administration (e.g., saline, DMSO/saline, corn oil)
-
8-10 week old mice (e.g., C57BL/6 or BALB/c), both male and female
-
Standard animal housing and care facilities
-
Dosing syringes and needles (appropriate for the route of administration)
Protocol:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Dose Selection: Based on the LD50 of the total alkaloids of Daphniphyllum calycinum (812 mg/kg)[1], a starting dose range could be cautiously selected. A geometric dose progression is recommended (e.g., 10, 30, 100, 300 mg/kg).
-
Group Allocation: Assign mice to dose groups (n=3-5 per group, including a vehicle control group).
-
Administration: Administer a single dose of this compound via the intended route of administration (e.g., intraperitoneal (IP) or oral gavage (PO)).
-
Observation: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, and 24 hours post-dosing) and then daily for 14 days. Observations should include changes in behavior, appearance, weight loss, and any signs of morbidity or mortality.
-
Data Collection: Record all observations, including the time of onset, duration, and severity of any toxic signs. Record body weights daily.
-
Endpoint: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any organ abnormalities.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
Pharmacokinetic (PK) Study
This protocol aims to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.
Materials:
-
This compound
-
Vehicle for administration
-
8-10 week old mice (cannulated, if possible, for serial blood sampling)
-
Blood collection supplies (e.g., EDTA tubes, capillaries)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Protocol:
-
Dose Selection: Based on the MTD determined in the acute toxicity study, select a non-toxic dose for the PK study.
-
Group Allocation: Assign mice to groups for intravenous (IV) and the intended therapeutic route (e.g., PO or IP) administration (n=3-5 per time point).
-
Administration: Administer a single dose of this compound.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%).
Visualization of Workflows and Pathways
Experimental Workflow for In Vivo Studies
Caption: Workflow for the in vivo evaluation of this compound in mice.
Hypothetical Signaling Pathway
As the specific signaling pathway for this compound is unknown, a hypothetical pathway is presented based on the cytotoxic activity of related alkaloids. This diagram illustrates a potential mechanism involving the induction of apoptosis.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Conclusion
The provided application notes and protocols offer a foundational approach for the in vivo characterization of this compound in mice. Due to the limited specific data on this compound, a cautious and systematic approach, starting with thorough toxicity assessments, is crucial. The data generated from these initial studies will be instrumental in designing more complex efficacy studies and in understanding the therapeutic potential of this compound.
References
Daphmacropodine stock solution preparation and long-term stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine (B8099199) is a natural alkaloid that has garnered significant interest within the scientific community due to its potential therapeutic properties. As with any compound intended for research and development, the accurate preparation of stock solutions and a thorough understanding of its long-term stability are paramount for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation of this compound stock solutions and a comprehensive guide to assessing their long-term stability.
This compound Stock Solution Preparation
The preparation of an accurate and stable stock solution is the foundation of any successful experiment. This section outlines the necessary materials and a step-by-step protocol for preparing a this compound stock solution.
Materials and Equipment
-
This compound powder
-
Analytical balance
-
Spatula
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Vortex mixer
-
Ultrasonic bath
-
Solvents (e.g., Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone)[1]
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Protocol for Stock Solution Preparation
The following protocol describes a general procedure for preparing a stock solution. It is common practice to prepare a concentrated stock solution (e.g., 10x or 100x) which can then be diluted to the final working concentration.[2]
-
Determine the Desired Concentration and Volume: Decide on the final concentration (e.g., 10 mM) and volume (e.g., 1 mL) of the stock solution.
-
Calculate the Required Mass of this compound: Use the following formula to calculate the mass of this compound powder needed: Mass (g) = Desired Concentration (mol/L) * Volume (L) * Molar Mass ( g/mol )
-
Weigh the this compound Powder: Using an analytical balance, carefully weigh the calculated mass of this compound powder onto weighing paper.
-
Dissolve the Powder: Transfer the weighed powder into a clean, dry volumetric flask. Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the powder completely.[1] Gentle vortexing or sonication can be used to aid dissolution.
-
Bring to Final Volume: Once the powder is completely dissolved, add the solvent to the volumetric flask until it reaches the calibration mark.
-
Homogenize the Solution: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label and Store: Transfer the stock solution into appropriately labeled cryovials. The label should include the name of the compound, concentration, solvent, date of preparation, and the name of the preparer.[2] For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C or -80°C.[3]
Solubility Data
This compound is reported to be soluble in a variety of organic solvents.[1]
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| DMSO | Soluble |
| Acetone | Soluble |
Long-Term Stability Assessment of this compound Stock Solutions
Understanding the stability of a compound in solution over time is critical for ensuring the validity of experimental results. This section provides a protocol for conducting a long-term stability study of this compound stock solutions.
Experimental Workflow for Stability Testing
Caption: Workflow for long-term stability testing of this compound.
Protocol for Long-Term Stability Study
-
Prepare a Batch of this compound Stock Solution: Following the protocol in section 2.2, prepare a single, large batch of the stock solution to ensure consistency.
-
Aliquot the Solution: Distribute the stock solution into multiple, tightly sealed, light-protected vials.
-
Establish Storage Conditions: Store the aliquots under various temperature conditions to assess stability. Recommended temperatures include:
-
-80°C (for long-term storage)
-
-20°C (for routine storage)
-
4°C (refrigerated)
-
Room Temperature (as a stress condition)
-
-
Define Time Points: Determine the time points at which the stability will be assessed. A typical schedule would be 0, 1, 3, 6, 12, and 24 months.
-
Analyze Samples at Each Time Point: At each designated time point, retrieve one aliquot from each storage condition and analyze its purity and concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Compare the results from each time point to the initial (Time 0) analysis. A significant decrease in concentration or the appearance of degradation products indicates instability under that specific storage condition. A common threshold for stability is the retention of at least 90% of the initial concentration.[4]
Recommended Storage Conditions
Based on general best practices for chemical compounds, the following storage conditions are recommended for this compound stock solutions to ensure long-term stability.
| Storage Temperature | Recommended Duration | Notes |
| -80°C | > 6 months | Optimal for long-term preservation. |
| -20°C | Up to 6 months | Suitable for routine use. |
| 4°C | Short-term (days) | Not recommended for long-term storage. |
Note: It is crucial to avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[3]
Analytical Method for Stability Assessment
A stability-indicating analytical method is essential to accurately quantify the active pharmaceutical ingredient (API) and detect any degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
Forced Degradation Study
To develop a stability-indicating HPLC method, a forced degradation study should be performed to generate potential degradation products. This involves subjecting the this compound solution to various stress conditions.
Caption: Forced degradation study workflow.
Protocol for Forced Degradation Study
-
Prepare this compound Solutions: Prepare several aliquots of this compound solution at a known concentration.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at room temperature or slightly elevated temperature (e.g., 40-60°C).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate under similar conditions as acid hydrolysis.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) and incubate.
-
Thermal Degradation: Store a solution at an elevated temperature (e.g., 60-80°C).
-
Photodegradation: Expose a solution to UV and/or visible light.
-
-
Neutralize and Analyze: After a set period, neutralize the acidic and basic solutions and analyze all stressed samples by HPLC. The goal is to achieve 5-20% degradation of the parent compound.
-
Method Development: Develop an HPLC method that can effectively separate the parent this compound peak from all the degradation product peaks.
Example HPLC Method Parameters (Starting Point)
The following are suggested starting parameters for developing an HPLC method for this compound. Optimization will be necessary.
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile or Methanol |
| Gradient | Start with a linear gradient (e.g., 5% B to 95% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25-30°C |
| Detection | UV detector (scan for optimal wavelength, e.g., 200-400 nm) |
| Injection Vol. | 10 µL |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preparation of this compound stock solutions and the assessment of their long-term stability. Adherence to these guidelines will help ensure the quality and reliability of experimental data in research and drug development involving this compound. It is imperative for researchers to conduct their own stability studies under their specific laboratory conditions to establish appropriate storage and handling procedures.
References
Troubleshooting & Optimization
Troubleshooting low yield in the total synthesis of Daphmacropodine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Daphmacropodine and related Daphniphyllum alkaloids. The guidance is primarily based on the seminal biomimetic total synthesis developed by the Heathcock group.
Frequently Asked Questions (FAQs)
Q1: What is the overall strategy of the Heathcock synthesis of the Daphniphyllum alkaloid core?
A1: The Heathcock synthesis is a biomimetic approach that mimics a proposed biosynthetic pathway. The key feature is a remarkable one-pot pentacyclization cascade reaction that efficiently assembles the complex core structure of the Daphniphyllum alkaloids. This cascade is initiated from a dialdehyde (B1249045) precursor, which upon treatment with ammonia (B1221849) and acetic acid, undergoes a series of intramolecular reactions including a Diels-Alder reaction and a Prins-type cyclization to form the pentacyclic amine.
Q2: I am having trouble with the key pentacyclization cascade reaction. What are the most critical parameters?
A2: The success of the pentacyclization cascade is highly dependent on the precise sequence of reagents and reaction conditions. The initial reaction with ammonia to form the dihydropyridine (B1217469) intermediate is rapid. Subsequent treatment with buffered acetic acid at the correct temperature is crucial for the intramolecular Diels-Alder and Prins-type cyclizations. Careful control of pH and temperature is necessary to avoid side reactions and decomposition.
Q3: Are there any particularly low-yielding steps in the synthesis of the precursors to the key cyclization?
A3: While many steps in the synthesis of the dialdehyde precursor proceed in good yield, the construction of the carbon skeleton often involves multiple transformations. Specific steps that may present challenges and lower yields include complex alkylations and functional group manipulations. Careful optimization of reaction conditions, purification of intermediates, and use of high-purity reagents are critical.
Troubleshooting Guides
Problem 1: Low Yield in the One-Pot Pentacyclization Cascade
Question: We are attempting the one-pot conversion of the dialdehyde precursor to the pentacyclic unsaturated amine, but the yield is significantly lower than reported, with a complex mixture of byproducts. What are the likely causes and how can we troubleshoot this?
Answer:
Low yields in this crucial cascade reaction can often be attributed to several factors. Here is a systematic guide to troubleshooting this complex transformation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Suggestions |
| Purity of the Dialdehyde Precursor | The presence of impurities, such as residual solvents or byproducts from the previous step, can interfere with the delicate cascade. Ensure the dialdehyde is of the highest purity. Consider an additional purification step, such as flash chromatography, immediately before use. |
| Incorrect Reagent Stoichiometry or Quality | The quality and amount of ammonia and acetic acid are critical. Use a freshly prepared solution of ammonia. Ensure the acetic acid is glacial and of high purity. The buffer composition is also important for controlling the pH throughout the reaction. |
| Suboptimal Reaction Temperature | The temperature profile of the cascade is crucial. The initial reaction with ammonia is typically performed at a lower temperature, followed by a carefully controlled increase in temperature for the subsequent cyclizations. Monitor the internal reaction temperature closely. |
| Inefficient Intermediate Formation | The formation of the initial dihydropyridine intermediate is a key step. If this intermediate does not form efficiently, the subsequent intramolecular reactions will be compromised. You can attempt to isolate and characterize this intermediate to confirm its formation. |
| Side Reactions and Decomposition | The highly functionalized intermediates in the cascade can be prone to decomposition or alternative reaction pathways if the conditions are not optimal. Ensure strict anaerobic conditions if any intermediates are sensitive to oxidation. |
Experimental Protocol: The Heathcock Pentacyclization Cascade
This protocol is a generalized representation based on the Heathcock group's work. Researchers should consult the original publications for precise experimental details.
-
Preparation of the Reaction Mixture: A solution of the purified dialdehyde precursor in a suitable solvent (e.g., a mixture of acetic acid and an organic co-solvent) is prepared under an inert atmosphere (e.g., argon or nitrogen).
-
Ammonia Treatment: The solution is cooled to the specified temperature (e.g., 0 °C), and a solution of ammonia in an appropriate solvent is added dropwise. The reaction is stirred for a specific duration to allow for the formation of the dihydropyridine intermediate.
-
Acid-Catalyzed Cascade: A buffered acetic acid solution is then added to the reaction mixture. The temperature is gradually increased to the optimal temperature for the cascade cyclizations.
-
Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched by the addition of a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the pentacyclic unsaturated amine.
Troubleshooting Workflow
Caption: Troubleshooting logic for the pentacyclization cascade.
Problem 2: Difficulty in the Synthesis of the Dialdehyde Precursor
Question: We are struggling with the multi-step synthesis of the dialdehyde precursor, with low overall yield. Which steps are particularly challenging and how can they be optimized?
Answer:
The synthesis of the dialdehyde precursor is a linear sequence that requires careful execution at each step to ensure a good overall yield. Below are some of the potentially problematic transformations and suggestions for optimization.
Key Challenging Steps and Optimization Strategies:
| Reaction Step | Potential Issues | Optimization Suggestions |
| Conjugate Addition/Enolate Alkylation | This step assembles the initial carbon framework. Low yields can result from poor diastereoselectivity, enolate equilibration, or proton exchange. | Use a non-protic solvent and a strong, non-nucleophilic base (e.g., LDA) at low temperatures. Ensure the alkylating agent is highly reactive and pure. Consider using a chiral auxiliary to improve stereocontrol. |
| Reduction of Ester to Aldehyde | The selective reduction of an ester to an aldehyde can be challenging, with over-reduction to the alcohol being a common side reaction. | Use a sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C). Carefully control the stoichiometry of the reducing agent. |
| Oxidation of Alcohol to Aldehyde | The oxidation of a primary alcohol to an aldehyde can also be problematic, with over-oxidation to the carboxylic acid possible with some reagents. | Use mild and selective oxidizing agents such as Dess-Martin periodinane (DMP) or a Swern oxidation. Ensure anhydrous conditions to prevent the formation of the carboxylic acid. |
Experimental Protocol: Representative Oxidation of a Primary Alcohol to an Aldehyde (Dess-Martin Oxidation)
-
Reagent Preparation: Dess-Martin periodinane (DMP) is dissolved in a dry, non-protic solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere.
-
Reaction: The primary alcohol, dissolved in DCM, is added to the DMP solution at room temperature. The reaction is typically rapid.
-
Monitoring: The reaction progress is monitored by TLC.
-
Workup: Upon completion, the reaction is quenched with a saturated solution of sodium thiosulfate (B1220275) to reduce the excess DMP. The mixture is then washed with saturated sodium bicarbonate solution.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude aldehyde is then purified by flash chromatography.
Synthetic Workflow Visualization
Caption: General workflow for the synthesis of the dialdehyde precursor.
Daphmacropodine Solubility and Cellular Assay Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daphmacropodine, focusing on challenges related to its solubility for in vitro cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a member of the Daphniphyllum alkaloids, a class of complex natural products isolated from plants of the Daphniphyllum genus.[1][2][3][4] These alkaloids are known for their diverse and intricate molecular structures and exhibit a range of biological activities.[1][2] Several Daphniphyllum alkaloids have demonstrated cytotoxic effects against various human cancer cell lines, suggesting potential anti-cancer properties.[5][6][7][8] Some have also been noted to inhibit the proliferation, migration, and invasion of cancer cells, and to promote apoptosis.[1][2]
Q2: I am having trouble dissolving this compound for my cell culture experiments. What solvents are recommended?
This compound is known to be soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For in vitro cellular assays, DMSO is the most commonly used solvent due to its miscibility with aqueous culture media and its ability to dissolve a wide range of hydrophobic compounds.[9]
Q3: Is there any quantitative data on the solubility of this compound in these solvents?
Q4: What is a general protocol for preparing a stock solution of this compound?
Given its poor aqueous solubility, a common practice is to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[9]
Troubleshooting Guide: Improving this compound Solubility
Problem: this compound precipitates out of solution when I add it to my aqueous cell culture medium.
This is a common issue with hydrophobic compounds. Here are several strategies to troubleshoot and improve the solubility of this compound for your cellular assays:
| Strategy | Description | Considerations |
| Co-solvent System | Use a mixture of solvents. For instance, after dissolving in a minimal amount of DMSO, you can try diluting with a less toxic co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) before the final dilution in the aqueous medium. | The final concentration of all organic solvents should be kept to a minimum to avoid cellular toxicity. Always run a vehicle control to account for any effects of the solvent system on your cells. |
| pH Adjustment | As an alkaloid, the solubility of this compound may be pH-dependent. Its basic nitrogen atoms can be protonated at acidic pH, potentially increasing its aqueous solubility. | The pH of the final culture medium must be compatible with the viability and normal physiology of the cells being used. Small changes in pH can significantly impact cellular processes. |
| Use of Surfactants | Non-ionic surfactants like Tween® 20 or Tween® 80 can be used at low concentrations (below their critical micelle concentration) to increase the solubility of hydrophobic compounds. | Surfactants can interfere with cellular membranes and some biological assays. It is essential to determine the non-toxic concentration for your specific cell line and assay. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming a more water-soluble complex. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used. | The cyclodextrin-drug complex may have different biological activity compared to the free drug. The appropriate type and concentration of cyclodextrin (B1172386) need to be optimized. |
| Sonication | Brief sonication of the solution after dilution can help to break down small precipitates and facilitate dissolution. | Over-sonication can generate heat, which may degrade the compound. Use a low-power water bath sonicator and keep the sample on ice. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add a calculated volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). The exact concentration will depend on the empirically determined solubility.
-
Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution, but be cautious of potential degradation.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cellular Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock solution to the medium and mix immediately and thoroughly to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in all experimental wells (including the vehicle control) is identical and non-toxic to the cells (typically ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as used for the highest concentration of the compound.
Quantitative Data Summary
While specific solubility data for this compound is not available, the following table summarizes the cytotoxic activities of some related Daphniphyllum alkaloids against various cancer cell lines. This information can be used as a starting point for determining the appropriate concentration range for your in vitro assays with this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| Daphnezomine W | HeLa | 16.0 (as µg/mL) | [6] |
| Daphnioldhanol A | HeLa | 31.9 | [5][7] |
| Daphniyunnine D | P-388 | 3.0 | [8] |
| Daphniyunnine D | A-549 | 0.6 | [8] |
| Daphnicyclidin M | P-388 | 5.7 | [10][11] |
| Daphnicyclidin M | SGC-7901 | 22.4 | [10][11] |
| Daphnicyclidin N | P-388 | 6.5 | [10][11] |
| Daphnicyclidin N | SGC-7901 | 25.6 | [10][11] |
| Macropodumine C | P-388 | 10.3 | [10][11] |
| Daphnicyclidin A | P-388 | 13.8 | [10][11] |
Potential Signaling Pathways for Investigation
Based on the known cytotoxic and anti-cancer activities of Daphniphyllum alkaloids and other natural products, the following signaling pathways are proposed as potential targets for this compound. These diagrams provide a conceptual framework for designing experiments to elucidate its mechanism of action.
Hypothetical this compound-Modulated Signaling Pathways
The following diagrams illustrate hypothetical signaling pathways that may be modulated by this compound, based on the known activities of similar compounds. These are intended as starting points for mechanistic investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Daphmacropodine stability issues in DMSO stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using daphmacropodine (B8099199) and may encounter stability issues with their DMSO stock solutions. The following information is based on general best practices for handling and storing potentially sensitive compounds in DMSO, as specific stability data for this compound in this solvent is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: My this compound in DMSO stock solution has changed color. What does this indicate?
A change in the color of your this compound DMSO stock solution may be an indicator of compound degradation. This can be caused by several factors, including oxidation, reaction with impurities in the DMSO, or light-induced degradation. It is recommended to visually inspect your stock solutions regularly for any changes in appearance. If a color change is observed, it is advisable to prepare a fresh stock solution and consider performing a quality control check, such as HPLC-MS, to assess the purity of the solution.
Q2: I've noticed a precipitate in my this compound DMSO stock solution after a freeze-thaw cycle. Is the compound degraded?
Precipitation after a freeze-thaw cycle is a common issue and does not necessarily mean the compound has degraded. It is more likely a solubility issue. To redissolve the compound, you can try gentle warming (to 37°C) and vortexing or sonication. However, to minimize this issue, it is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What are the optimal storage conditions for this compound DMSO stock solutions?
-
Temperature: Store aliquots at -20°C or -80°C for long-term storage.
-
Light: Protect the solution from light by using amber vials or by wrapping the vials in foil.
-
Moisture: Use anhydrous, high-purity DMSO and store it properly to prevent moisture absorption, as water can promote hydrolysis of susceptible compounds.
Q4: How can I check the stability of my this compound stock solution over time?
To monitor the stability of your this compound stock solution, you can perform a simple time-course analysis using an analytical technique like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS). This will allow you to quantify the amount of intact this compound and detect the appearance of any degradation products. A detailed protocol for a stability study is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in DMSO solutions.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the stock solution. | Prepare a fresh stock solution from solid material. Perform a stability check on your existing stock solution using HPLC-MS. Always use freshly prepared dilutions for your experiments. |
| Inaccurate concentration of the stock solution due to precipitation. | Before use, ensure the compound is fully dissolved. If precipitate is present, gently warm and vortex the solution. Consider preparing a new stock at a slightly lower concentration if solubility is a persistent issue. | |
| Visible particles or cloudiness in the solution upon preparation | Incomplete dissolution. | Use gentle warming (37°C), vortexing, or sonication to aid dissolution. Ensure you are not exceeding the solubility limit of this compound in DMSO. |
| Low-quality or "wet" DMSO. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. DMSO is hygroscopic, and absorbed water can reduce the solubility of many organic compounds. | |
| Gradual loss of biological activity over time | Slow degradation of this compound at the storage temperature. | Store aliquots at a lower temperature (e.g., -80°C instead of -20°C). Minimize the time the stock solution spends at room temperature during experimental setup. |
| Repeated freeze-thaw cycles. | Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound DMSO Stock Solution
Objective: To prepare a clear, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or incubator (optional)
-
Sonicator (optional)
Procedure:
-
Bring the vial of solid this compound and the bottle of anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound and place it in a sterile vial.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.
-
Alternatively, sonicate the vial for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into single-use volumes in amber vials and store at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in DMSO by HPLC-MS
Objective: To determine the stability of this compound in a DMSO stock solution over time under specific storage conditions.
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at the desired concentration following Protocol 1.
-
Immediately after preparation (T=0), take an aliquot of the stock solution, dilute it to a suitable concentration for HPLC-MS analysis with an appropriate solvent (e.g., acetonitrile (B52724) or methanol), and inject it into the HPLC-MS system.
-
Store the remaining stock solution aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1 week, 1 month, 3 months), thaw one aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC-MS.
-
Compare the peak area of the parent this compound peak at each time point to the T=0 sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Potential Degradation Pathways
While specific degradation pathways for this compound in DMSO have not been elucidated, alkaloids with complex structures can be susceptible to certain reactions. The following diagram illustrates general potential degradation pathways that could affect this compound.
Caption: Potential degradation pathways for this compound in DMSO solution.
Troubleshooting Workflow
The following workflow can be used to troubleshoot issues with this compound stock solutions.
Caption: Troubleshooting workflow for this compound stability issues in DMSO.
Preventing Daphmacropodine precipitation in cell culture media
Welcome to the Technical Support Center for Daphmacropodine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in cell culture, with a primary focus on preventing its precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a type of alkaloid, a class of naturally occurring organic compounds that often exhibit potent biological activities.[1][2] In cell culture, it is investigated for its potential therapeutic effects, which may involve the modulation of specific cellular signaling pathways.
Q2: I'm observing a precipitate in my cell culture media after adding this compound. What is the likely cause?
Precipitation of this compound is most likely due to its low solubility in aqueous solutions like cell culture media.[1][3] this compound is a hydrophobic molecule, and when its concentration exceeds its solubility limit in the media, it will fall out of solution and form a precipitate. This can be influenced by the final concentration of the compound, the solvent used for the stock solution, and the dilution method.
Q3: What is the recommended solvent for preparing a this compound stock solution?
For hydrophobic compounds like this compound, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent due to its ability to dissolve a wide range of nonpolar compounds.[2][3] It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
High concentrations of DMSO can be toxic to cells. For most cell lines, it is advisable to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v). However, some sensitive or primary cell lines may require even lower concentrations (e.g., <0.1%). It is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation of this compound in your cell culture media, consult the following table for common causes and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding this compound stock to media. | Localized High Concentration: Pipetting the stock solution directly into a small volume of media can create a localized area of high concentration, leading to rapid precipitation. | Pre-warm the cell culture medium to 37°C. While gently vortexing or swirling the media, add the this compound stock solution dropwise and slowly. This ensures rapid and even dispersion. |
| Precipitate forms over time during incubation. | Compound Instability: this compound may have limited stability at the physiological pH (typically 7.2-7.4) of cell culture media. | Consider reducing the incubation time if experimentally feasible. Prepare fresh this compound-containing media for longer experiments. |
| Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time, leading to precipitation. | If using serum, consider reducing the serum concentration or using a serum-free medium if compatible with your cell line. Alternatively, using a carrier protein like bovine serum albumin (BSA) at 0.1-0.5% can help to increase the solubility of hydrophobic compounds. | |
| Fine, crystalline precipitate observed under the microscope. | Exceeding Solubility Limit: The final concentration of this compound in the media is above its solubility limit. | Determine the maximum soluble concentration of this compound in your specific cell culture medium using a solubility test (see protocol below). Do not exceed this concentration in your experiments. |
| Inconsistent results between experiments. | Stock Solution Issues: The this compound stock solution may not be fully dissolved or may have precipitated upon storage. | Ensure the stock solution is fully dissolved before use. Gentle warming at 37°C and vortexing can be used if necessary. Aliquot the stock solution to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
100% sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex the tube until the this compound is completely dissolved. A brief sonication or gentle warming at 37°C may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Microscope
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, to test concentrations from 1 µM to 100 µM, you can perform serial dilutions.
-
Example Serial Dilution:
-
To make a 100 µM solution from a 10 mM stock, perform a 1:100 dilution (e.g., 2 µL of stock in 198 µL of media). Vortex gently immediately after adding the stock.
-
Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media, and so on.
-
-
Incubate the dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO2) for a period of time that is relevant to your experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each tube or well for any signs of precipitation (cloudiness, turbidity, or visible particles).
-
Examine a small sample from each concentration under a microscope to look for crystalline structures, which are indicative of precipitation.
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your experimental conditions.
Visual Guides
Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step guide to troubleshoot and resolve this compound precipitation issues.
Signaling Pathway of Solubility Enhancement
Caption: Key strategies to improve the solubility of this compound in cell culture media.
References
Challenges in Daphmacropodine dosage calculation for in vivo animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daphmacropodine in in vivo animal studies. Given that this compound is a specialized alkaloid with limited publicly available data, this guide focuses on general principles and expected challenges based on the broader class of Daphniphyllum alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a member of the Daphniphyllum alkaloids, a class of complex polycyclic compounds isolated from plants of the Daphniphyllum genus.[1][2][3] While specific in vivo data for this compound is limited, related alkaloids from this family have shown a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects in preclinical studies.[1] For example, other Daphniphyllum alkaloids have demonstrated moderate vasorelaxant effects on the rat aorta.[4]
Q2: What are the known physicochemical properties of this compound?
Q3: Are there any established in vivo dosage ranges for this compound in animal models?
A3: Currently, there is no publicly available literature detailing established in vivo dosage ranges for this compound in common animal models such as mice or rats. Therefore, initial dose-ranging studies are essential to determine a safe and efficacious dose.
Q4: How can I calculate a starting dose for my in vivo experiments with this compound?
A4: In the absence of established doses, a conservative approach is necessary. If you have in vitro IC50 or EC50 data, you may be able to find literature on compounds with similar in vitro potency and known in vivo doses to make an informed starting estimate. However, extensive toxicity and dose-finding studies are crucial. Allometric scaling is a common method for converting doses between species, but it requires an initial known dose in one species.[6]
Q5: What is the likely mechanism of action for this compound?
A5: The specific molecular target and signaling pathway for this compound have not been elucidated. Given the diverse activities of related alkaloids, it could potentially interact with a variety of cellular targets. Without specific data, any proposed mechanism would be speculative. Researchers should consider broad-spectrum screening to identify potential targets.
Troubleshooting Guide
Problem 1: Difficulty in preparing a stable dosing solution for in vivo administration.
-
Possible Cause: Poor aqueous solubility of this compound. Alkaloids are often sparingly soluble in water.
-
Troubleshooting Steps:
-
Solvent Selection: Based on its known solubility, consider using a vehicle containing a co-solvent like DMSO or ethanol.[5] However, the concentration of the organic solvent should be kept to a minimum to avoid vehicle-induced toxicity. Always run a vehicle-only control group in your experiments.
-
Formulation Development: Explore the use of solubilizing agents or different formulation strategies such as suspensions, emulsions, or nanoparticle-based delivery systems.
-
pH Adjustment: The solubility of alkaloids can be pH-dependent. Investigate if adjusting the pH of the vehicle improves solubility.
-
Sonication: Gentle sonication can sometimes help in dissolving the compound.
-
Problem 2: Observed toxicity or adverse effects in animals at calculated doses.
-
Possible Cause: The estimated starting dose is too high. Alkaloids can be highly potent and may have a narrow therapeutic window.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the dose. A classic dose-escalation study design (e.g., a "3+3" design) is recommended to find the maximum tolerated dose (MTD).
-
Acute Toxicity Study: Conduct a preliminary acute toxicity study to determine the LD50 (median lethal dose) or MTD. This will provide a safer range for subsequent efficacy studies.
-
Route of Administration: The route of administration can significantly impact toxicity. If using intravenous (IV) administration, consider switching to intraperitoneal (IP) or oral (PO) gavage, which may have a slower absorption rate and reduced peak plasma concentrations.
-
Monitor for Clinical Signs: Closely observe the animals for any signs of toxicity, such as weight loss, changes in behavior, or altered organ function (which can be assessed through blood work at the end of the study).
-
Problem 3: Lack of efficacy at non-toxic doses.
-
Possible Cause:
-
The doses administered are below the therapeutic window.
-
Poor bioavailability of the compound.
-
The chosen animal model is not appropriate.
-
-
Troubleshooting Steps:
-
Dose Escalation: If no toxicity is observed, carefully escalate the dose until a biological effect is seen or mild, reversible toxicity is noted.
-
Pharmacokinetic (PK) Studies: Conduct a basic PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will help you understand if the compound is reaching the target tissue in sufficient concentrations.
-
Bioavailability Assessment: Compare the effects of different routes of administration (e.g., IV vs. PO) to assess oral bioavailability.
-
Review the Animal Model: Ensure that the chosen animal model is relevant to the biological effect you are investigating.
-
Data Presentation
Due to the lack of specific in vivo dosage data for this compound, a quantitative data table cannot be provided. Researchers should generate their own data through careful dose-finding studies. A hypothetical table structure for such a study is provided below for guidance.
Table 1: Example Layout for a Dose-Finding Study of this compound in Mice
| Dose Group (mg/kg) | Route of Administration | Vehicle | Number of Animals | Observed Toxicity | Change in Body Weight (%) | Tumor Growth Inhibition (%) (if applicable) |
| Vehicle Control | IP | 10% DMSO in Saline | 5 | None | +5% | 0% |
| 1 | IP | 10% DMSO in Saline | 5 | None | +4% | 15% |
| 5 | IP | 10% DMSO in Saline | 5 | Mild lethargy | -2% | 40% |
| 10 | IP | 10% DMSO in Saline | 5 | Significant lethargy, ruffled fur | -8% | 75% |
Experimental Protocols
Protocol 1: General Protocol for In Vivo Dose Formulation and Administration
-
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, saline, corn oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate syringes and needles for the chosen route of administration
-
-
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg), the average weight of the animals, and the dosing volume.
-
Prepare the vehicle: Prepare the chosen vehicle under sterile conditions.
-
Dissolve/Suspend this compound:
-
Weigh the required amount of this compound and place it in a sterile tube.
-
If using a co-solvent like DMSO, first dissolve the compound in the minimal amount of DMSO.
-
Gradually add the remaining vehicle (e.g., saline) while vortexing to ensure proper mixing.
-
If a suspension is formed, ensure it is homogenous before each injection. Sonication may be used to aid in creating a uniform suspension.
-
-
Administration:
-
Accurately weigh each animal before dosing.
-
Calculate the exact volume to be administered to each animal.
-
Administer the formulation via the chosen route (e.g., intraperitoneal, oral gavage, intravenous).
-
-
Mandatory Visualization
Since the specific signaling pathway of this compound is unknown, the following diagram illustrates a hypothetical signaling pathway that could be modulated by a natural product with cytotoxic effects, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. This is a generalized representation and has not been specifically validated for this compound.
Caption: Hypothetical MAPK signaling pathway potentially modulated by this compound.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Pordamacrines A and B, alkaloids from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 6. Biological Activity Antibacterial | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
Technical Support Center: Optimizing Daphmacropodine HPLC Analysis
Welcome to the technical support center for the HPLC analysis of daphmacropodine (B8099199). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing peak shape and resolution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound?
Poor peak shape for basic compounds like this compound in reversed-phase HPLC is often attributed to several factors:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic nitrogen atom in this compound, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of both this compound and the silanol groups. An unsuitable pH can exacerbate tailing.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing distorted peak shapes, including fronting or tailing.[1]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger or weaker than the mobile phase, it can lead to peak distortion, particularly fronting.
Q2: How can I improve the resolution between this compound and other related alkaloids?
Improving resolution involves manipulating the key factors of retention, selectivity, and efficiency:
-
Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly impact selectivity.
-
Control Mobile Phase pH: Since this compound is a basic compound, small changes in the mobile phase pH can alter its retention time and selectivity relative to other compounds.
-
Select an Appropriate Column: A high-purity, end-capped C18 column is often a good starting point. If resolution is still an issue, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl) to exploit different separation mechanisms.
-
Adjust Temperature and Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will lengthen the run time. Optimizing the column temperature can also influence selectivity.
Q3: What is a good starting point for an HPLC method for this compound analysis?
For a basic compound like this compound, a reversed-phase HPLC method is typically suitable. Here is a general starting point that will likely require further optimization:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a linear gradient from 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 210-280 nm).
-
Injection Volume: 10 µL
Troubleshooting Guides
Issue 1: Peak Tailing
Problem: The peak for this compound exhibits a "tail," leading to asymmetry and poor integration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | 1. Adjust Mobile Phase pH: Lower the pH to 2.5-3.5 using an acid like formic acid or trifluoroacetic acid (TFA) to protonate the silanol groups and the basic analyte, reducing unwanted interactions. Alternatively, if the column is stable at high pH, increasing the pH above 8 will neutralize the analyte. | Symmetrical peak shape. |
| 2. Add a Competing Base: Incorporate a small amount of a basic modifier like triethylamine (B128534) (TEA) (e.g., 0.1-0.5%) into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from this compound. | Improved peak symmetry. | |
| 3. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column specifically designed for the analysis of basic compounds. These columns have fewer free silanol groups. | Reduced peak tailing. | |
| Column Overload | Reduce Sample Concentration: Prepare and inject a 1:10 dilution of the sample. If peak shape improves, the original sample was too concentrated. | More symmetrical peak at a lower intensity. |
| Column Contamination/Degradation | Flush the Column: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. If performance does not improve, the column may be degraded. | Restoration of peak shape. If not, the column may need replacement. |
Issue 2: Peak Fronting
Problem: The peak for this compound has a leading edge, appearing as a "shark fin".
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Solvent Incompatibility | Match Sample Solvent to Mobile Phase: Dissolve or dilute the sample in the initial mobile phase composition. If the sample has low solubility, use the weakest possible solvent that maintains solubility. | Symmetrical peak shape. |
| Column Overload (Mass or Volume) | 1. Reduce Sample Concentration: Inject a more dilute sample to check for mass overload.[1] | Improved peak symmetry. |
| 2. Reduce Injection Volume: Inject a smaller volume of the sample to check for volume overload. | Improved peak symmetry. | |
| Column Degradation (Void/Channeling) | Perform a Column Performance Test: Check the column's efficiency and peak symmetry with a standard compound. If performance is poor for all analytes, a void may have formed at the column inlet. In this case, reversing the column for a flush (if recommended by the manufacturer) may help, but replacement is often necessary. | Identification of a compromised column. |
Issue 3: Poor Resolution
Problem: this compound co-elutes with another compound, or the separation between two peaks is insufficient.
| Parameter to Adjust | Troubleshooting Step | Rationale |
| Retention Factor (k') | Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase to increase retention and potentially improve separation of early eluting peaks. | Increases the interaction of analytes with the stationary phase, providing more opportunity for separation. |
| Selectivity (α) | 1. Change Organic Solvent: Replace acetonitrile with methanol, or vice-versa. | Different organic solvents can alter the selectivity between analytes due to different interactions. |
| 2. Adjust Mobile Phase pH: Make small adjustments to the pH of the aqueous mobile phase (e.g., ± 0.2-0.5 pH units). | For ionizable compounds like this compound, pH changes can significantly impact retention and selectivity. | |
| 3. Change Column Chemistry: If resolution cannot be achieved on a C18 column, try a column with a different stationary phase (e.g., Phenyl, Cyano, or a polar-embedded phase). | Different stationary phases offer different separation mechanisms (e.g., π-π interactions on a phenyl column). | |
| Efficiency (N) | 1. Decrease Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). | Increases the number of theoretical plates, leading to narrower peaks and better resolution, but longer analysis times. |
| 2. Use a Longer Column or Smaller Particles: A longer column or a column with smaller particles will increase efficiency, but also backpressure. | Increases the surface area and interaction time, leading to sharper peaks. |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Further optimization may be required based on the specific sample matrix and instrumentation.
Objective: To achieve good peak shape and resolution for this compound.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable pH modifier)
-
This compound standard
-
Sample containing this compound
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v). Filter and degas.
-
Mobile Phase B: HPLC-grade acetonitrile. Filter and degas.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30 °C.
-
Set the detection wavelength based on the UV absorbance maximum of this compound.
-
Set the injection volume to 10 µL.
-
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 90 | 10 |
| 35.0 | 90 | 10 |
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject a blank (mobile phase), followed by the standard solution, and then the sample solutions.
-
Evaluate the chromatograms for peak shape, retention time, and resolution.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Retention and Peak Shape (Hypothetical Data)
This table illustrates the potential impact of mobile phase pH on the chromatographic behavior of a basic alkaloid like this compound.
| Mobile Phase pH | Retention Time (min) | Tailing Factor | Resolution (from nearest impurity) |
| 2.5 | 15.2 | 1.1 | 1.8 |
| 3.5 | 14.5 | 1.3 | 1.6 |
| 5.0 | 12.8 | 1.8 | 1.2 |
| 7.0 (unbuffered) | 10.5 | > 2.0 | < 1.0 |
Table 2: HPLC Method Parameters for Alkaloid Analysis
This table provides a summary of typical starting parameters for the HPLC analysis of alkaloids, which can be adapted for this compound.
| Parameter | Recommended Starting Condition | Notes |
| Column | C18, end-capped, high purity silica | Good general-purpose column for basic compounds. |
| Particle Size | 3 µm or 5 µm | 3 µm provides higher efficiency but also higher backpressure. |
| Column Dimensions | 150 x 4.6 mm or 250 x 4.6 mm | Longer columns provide better resolution for complex samples. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with pH modifier | Acetonitrile often provides better peak shape for basic compounds. |
| pH Modifier | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid | To control the ionization of the analyte and silanol groups. |
| Flow Rate | 1.0 mL/min | A good starting point for a 4.6 mm ID column. |
| Temperature | 25-40 °C | Higher temperatures can reduce viscosity and improve efficiency, but may affect selectivity. |
References
Methods for improving Daphmacropodine extraction efficiency from natural sources
Welcome to the technical support center for Daphmacropodine extraction. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize the extraction of this compound from natural sources, primarily Daphniphyllum macropodum.
Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Yield | 1. Inappropriate Solvent Selection: The solvent may not have the optimal polarity to efficiently dissolve this compound. 2. Suboptimal Extraction Parameters: Extraction time, temperature, or solid-to-liquid ratio may be insufficient. 3. Inefficient Cell Wall Disruption: The plant material may not be ground finely enough, or the extraction technique may not be powerful enough to break down the plant cell walls. 4. Degradation of this compound: High temperatures or prolonged extraction times can lead to the degradation of the target compound. | 1. Solvent Optimization: Test a range of solvents with varying polarities. Ethanol (B145695) (70-95%) is a common starting point for alkaloid extraction. Consider using co-solvents to fine-tune polarity. 2. Parameter Optimization: Systematically optimize extraction parameters using a design of experiments (DoE) approach. Increase extraction time and temperature incrementally and monitor the yield.[1][2][3] 3. Improve Pre-treatment and Extraction Method: Ensure the plant material is finely powdered. Employ advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption.[4][5][6][7][8] 4. Control Extraction Conditions: Use the lowest effective temperature and the shortest possible extraction time to minimize degradation.[1] |
| High Levels of Impurities in Extract | 1. Low Selectivity of Solvent: The chosen solvent may be co-extracting a large number of other compounds along with this compound. 2. Extraction of Pigments and Fats: Chlorophyll (B73375), lipids, and other pigments are common co-extracts. | 1. Solvent System Modification: Adjust the solvent system to increase selectivity for this compound. 2. Defatting Step: Introduce a pre-extraction defatting step using a non-polar solvent like petroleum ether or hexane (B92381) to remove lipids.[9] 3. Post-Extraction Purification: Employ chromatographic techniques such as column chromatography or preparative HPLC for purification. |
| Inconsistent Extraction Yields | 1. Variability in Plant Material: The concentration of this compound can vary depending on the age, part of the plant, and geographical source. 2. Lack of Control Over Extraction Parameters: Minor variations in temperature, time, or solvent concentration can lead to different yields. | 1. Standardize Plant Material: Use plant material from a consistent source and of a similar age and plant part (e.g., leaves and stems).[9][10] 2. Strict Parameter Control: Ensure all extraction parameters are precisely controlled and monitored throughout the experiment.[1] |
| Solvent Recovery Issues | 1. High Boiling Point of Solvent: Solvents with high boiling points can be difficult to remove completely. 2. Thermal Degradation During Evaporation: Applying excessive heat during solvent evaporation can degrade this compound. | 1. Use of Rotary Evaporator: Employ a rotary evaporator under reduced pressure to remove the solvent at a lower temperature. 2. Temperature Control: Maintain a water bath temperature below 40-50°C during evaporation to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for this compound extraction?
A1: While specific studies on the optimization of this compound extraction are limited, ethanol is a commonly used and effective solvent for alkaloids.[9][11] A concentration of 70-95% ethanol is a good starting point. The optimal solvent or solvent mixture should be determined experimentally by testing a range of polarities.
Q2: How can I improve extraction efficiency using conventional methods like maceration?
A2: To improve efficiency in maceration, ensure the plant material is finely powdered to maximize the surface area for solvent contact. Optimize the solid-to-liquid ratio, extraction time, and temperature. Agitation during maceration can also enhance the extraction process.
Q3: Are advanced extraction techniques like UAE and MAE suitable for this compound?
A3: Yes, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly effective for extracting bioactive compounds, including alkaloids, from plant matrices.[4][5][6][7][8] These techniques can significantly reduce extraction time, lower solvent consumption, and increase yield by efficiently disrupting plant cell walls.[1][12]
Q4: What are the key parameters to optimize for Ultrasound-Assisted Extraction (UAE)?
A4: The key parameters to optimize for UAE are ultrasonic power, frequency, extraction time, temperature, and solvent-to-solid ratio.[5] Optimization of these parameters is crucial for maximizing the yield while preserving the structural integrity of this compound.[4]
Q5: How does Microwave-Assisted Extraction (MAE) work?
A5: MAE utilizes microwave energy to heat the solvent and the moisture within the plant cells. This creates localized pressure that ruptures the cell walls, releasing the target compounds into the solvent. This process is much faster than conventional heating methods.[6][7][8]
Q6: How can I remove chlorophyll and other pigments from my extract?
A6: A common method is to perform a pre-extraction step with a non-polar solvent like hexane or petroleum ether. This will remove many of the pigments and fats without significantly affecting the more polar alkaloids. Alternatively, post-extraction purification using column chromatography with an appropriate adsorbent can be effective.
Experimental Protocols
Protocol 1: Conventional Solid-Liquid Extraction (Maceration)
-
Preparation of Plant Material:
-
Air-dry the leaves and stems of Daphniphyllum macropodum.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a conical flask.
-
Add 100 mL of 95% ethanol (solid-to-liquid ratio of 1:10).
-
Seal the flask and place it on an orbital shaker at room temperature (25°C).
-
Macerate for 24 hours.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the residue two more times with fresh solvent.
-
Combine all the filtrates.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
-
Acid-Base Partitioning (for purification):
-
Dissolve the crude extract in 5% hydrochloric acid.
-
Wash the acidic solution with ethyl acetate (B1210297) to remove neutral and weakly acidic compounds.
-
Adjust the pH of the aqueous phase to 10 with ammonium (B1175870) hydroxide.
-
Extract the alkaline solution with chloroform (B151607) or dichloromethane (B109758) to obtain the crude alkaloid fraction containing this compound.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material:
-
Prepare finely powdered Daphniphyllum macropodum as described in Protocol 1.
-
-
Extraction:
-
Place 1 g of the powdered material in a beaker.
-
Add 20 mL of 80% ethanol (solid-to-liquid ratio of 1:20).
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Set the ultrasonic power to 200 W and the frequency to 40 kHz.
-
Extract for 30 minutes at a controlled temperature of 45°C.
-
-
Filtration and Concentration:
-
Filter the extract and evaporate the solvent as described in Protocol 1.
-
Protocol 3: Microwave-Assisted Extraction (MAE)
-
Preparation of Plant Material:
-
Prepare finely powdered Daphniphyllum macropodum as described in Protocol 1.
-
-
Extraction:
-
Place 1 g of the powdered material in a microwave extraction vessel.
-
Add 20 mL of 80% ethanol (solid-to-liquid ratio of 1:20).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 400 W and the temperature to 60°C.
-
Extract for 5 minutes.
-
-
Filtration and Concentration:
-
After cooling, filter the extract and evaporate the solvent as described in Protocol 1.
-
Quantitative Data Summary
The following tables summarize the expected impact of different extraction parameters on this compound yield. The data is illustrative and based on general principles of natural product extraction.[1][2][3]
Table 1: Effect of Solvent Concentration on this compound Yield
| Ethanol Concentration (%) | Relative Yield (%) |
| 50 | 65 |
| 70 | 85 |
| 80 | 95 |
| 95 | 90 |
Table 2: Effect of Extraction Time on this compound Yield (UAE)
| Extraction Time (min) | Relative Yield (%) |
| 10 | 70 |
| 20 | 88 |
| 30 | 96 |
| 40 | 95 |
Table 3: Effect of Extraction Temperature on this compound Yield (MAE)
| Temperature (°C) | Relative Yield (%) |
| 40 | 75 |
| 50 | 88 |
| 60 | 98 |
| 70 | 92 |
Table 4: Comparison of Different Extraction Methods
| Extraction Method | Extraction Time | Relative Solvent Consumption | Relative Yield (%) |
| Maceration | 24 hours | High | 70 |
| Soxhlet | 8 hours | High | 85 |
| UAE | 30 minutes | Low | 96 |
| MAE | 5 minutes | Low | 98 |
Visualizations
Caption: Workflow for Conventional this compound Extraction.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Daphmacromines A-J, alkaloids from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Daphmacropodine synthesis reaction condition and catalyst optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Daphmacropodine and related Daphniphyllum alkaloids. The complex, sterically congested polycyclic core of this compound presents unique synthetic challenges. This guide addresses specific issues that may be encountered during key transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in the total synthesis of this compound where problems are often encountered?
A1: The construction of the congested tetracyclic core of this compound is the most challenging phase. Key transformations prone to complications include:
-
Gold-Catalyzed Intramolecular Cyclization: Formation of the hydropyrrole ring system via alkyne hydration and subsequent aldol (B89426) condensation is sensitive to catalyst choice and reaction conditions.
-
Intramolecular Diels-Alder Reaction: Constructing the bridged ring systems requires careful optimization of thermal or Lewis acid-catalyzed conditions to control stereoselectivity.
-
Palladium-Catalyzed Cross-Coupling Reactions: These are often employed for late-stage functionalization and can be susceptible to catalyst deactivation and low yields.
-
Intramolecular Michael Addition: The formation of carbon-carbon bonds to close rings can be reversible and subject to undesired side reactions.
Q2: My gold-catalyzed cyclization is giving low yields. What are the common causes and how can I troubleshoot this?
A2: Low yields in gold-catalyzed cyclizations are a frequent issue. Common causes include catalyst deactivation, poor substrate reactivity, or suboptimal reaction conditions. Here are some troubleshooting steps:
-
Catalyst Choice: The choice of gold catalyst and its ligands is critical. If a simple gold(I) salt like AuCl is failing, consider using a more electrophilic catalyst generated in situ with a silver salt (e.g., AgSbF₆, AgOTf). Bulky phosphine (B1218219) ligands can also enhance catalyst stability and selectivity.
-
Counterion Effects: The counterion can significantly impact the catalyst's Lewis acidity and overall reactivity. Experiment with different silver salts to find the optimal counterion.[1]
-
Solvent and Temperature: Screen a range of solvents. Non-coordinating, anhydrous solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are often preferred. Temperature can also be a critical parameter to optimize.
-
Additives: The presence of additives can sometimes be beneficial. For example, protic additives can facilitate protonolysis of the gold-alkyl intermediate.
Q3: I am observing poor stereoselectivity in my intramolecular Diels-Alder reaction. How can I improve this?
A3: Achieving high stereoselectivity in intramolecular Diels-Alder reactions for complex natural products can be challenging. The facial selectivity of the dienophile and the endo/exo selectivity are key considerations.
-
Lewis Acid Catalysis: The use of a Lewis acid can enhance the rate and selectivity of the reaction by coordinating to the dienophile.[2] Common Lewis acids to screen include BF₃·OEt₂, TiCl₄, and SnCl₄.
-
Chiral Catalysts: For enantioselective transformations, consider employing a chiral Lewis acid or an organocatalyst.
-
Temperature Control: Lowering the reaction temperature often improves selectivity by favoring the transition state with the lowest activation energy.
-
Substrate Modification: If possible, modifying the dienophile or diene with steric directing groups can influence the approach of the reacting partners.
Troubleshooting Guides
Gold-Catalyzed Hydropyrrole Synthesis
Problem: Low to no conversion in the gold-catalyzed alkyne hydration/aldol condensation cascade.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Use a freshly opened bottle of the gold precatalyst. Consider using a more robust ligand. | Improved conversion and product yield. |
| Poor Substrate Solubility | Screen different anhydrous, non-protic solvents (e.g., Toluene, 1,2-DCE, MeCN). | Enhanced reaction rate due to improved substrate availability. |
| Catalyst Poisoning | Ensure starting materials are pure and free of potential catalyst poisons (e.g., sulfur-containing impurities). | Consistent and reproducible reaction outcomes. |
| Suboptimal Temperature | Perform a temperature screen, for example, from room temperature up to 80 °C. | Identification of the optimal temperature for the catalytic cycle. |
-
Catalyst Screening: In parallel reaction vials, set up the reaction with your substrate (1 equivalent) and a selection of gold catalysts (e.g., Ph₃PAuCl/AgSbF₆, IPrAuCl/AgOTf, JohnPhosAu(MeCN)SbF₆) at a loading of 1-5 mol%.
-
Solvent Screening: For the most promising catalyst system, perform the reaction in a variety of anhydrous solvents (DCM, Toluene, 1,2-DCE).
-
Temperature Optimization: Run the best catalyst/solvent combination at a range of temperatures (e.g., 25 °C, 40 °C, 60 °C, 80 °C).
-
Analysis: Monitor the reaction progress by TLC or LC-MS. After a set time, quench the reactions and analyze the crude reaction mixtures by ¹H NMR or GC to determine conversion and product ratios.
Palladium-Catalyzed Cross-Coupling
Problem: Catalyst deactivation leading to stalled reaction and formation of palladium black.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3] | Reduced catalyst oxidation and improved reaction completion. |
| Inappropriate Ligand | Screen a variety of phosphine ligands (e.g., PPh₃, XPhos, SPhos). The ligand plays a crucial role in stabilizing the Pd(0) species.[4] | Identification of a ligand that promotes reductive elimination and prevents beta-hydride elimination. |
| High Temperature | Reduce the reaction temperature. High temperatures can accelerate catalyst decomposition. | Longer catalyst lifetime and cleaner reaction profile. |
| Base Incompatibility | The choice of base is critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) as they can influence the rate of transmetalation and catalyst stability. | Improved yield and suppression of side reactions. |
Visualizing Experimental Workflows
Below are diagrams illustrating logical workflows for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for gold-catalyzed cyclization.
Caption: Optimization of stereoselectivity in Diels-Alder reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: Reducing Non-Specific Binding of Small Molecules in Biochemical Assays
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern for small molecules like Daphmacropodine?
A1: Non-specific binding refers to the interaction of a compound, such as this compound, with surfaces or molecules other than its intended biological target. This can include binding to the plastic of the assay plate, other proteins in the sample, or the detection reagents themselves.[1][2] It is a major concern because it can lead to high background signals, reduced assay sensitivity, and inaccurate data, potentially resulting in false-positive or false-negative results.[1][2] For natural products, which can have complex structures, distinguishing between specific and non-specific binding is crucial for accurate interpretation of experimental outcomes.
Q2: What are the common causes of high non-specific binding for small molecules?
A2: Several factors can contribute to the high non-specific binding of small molecules:
-
Hydrophobic Interactions: Many small molecules, particularly alkaloids, possess hydrophobic regions that can interact non-specifically with hydrophobic surfaces of plasticware or other proteins.[1]
-
Electrostatic Interactions: Charged molecules can bind non-specifically to oppositely charged surfaces or proteins. The overall charge of a molecule can be influenced by the pH of the assay buffer.[3][4]
-
Compound Aggregation: At higher concentrations, some small molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition. This is a common artifact in high-throughput screening.[5]
-
Insufficient Blocking: If the surfaces of the assay plate are not adequately blocked, the compound can bind directly to the plastic.[1]
Q3: What are the initial steps to diagnose non-specific binding in my assay?
A3: A few key control experiments can help diagnose non-specific binding:
-
Blank Control (No Target): Run the assay with the small molecule but without the target protein or enzyme. A high signal in this control directly indicates that the compound is binding to the assay surface or other components.[1]
-
Detergent Test: Repeat the assay with a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100.[5] A significant decrease in the signal in the presence of detergent often suggests that non-specific hydrophobic interactions or compound aggregation are occurring.
-
Irreversibility Test: Pre-incubate the target protein with the compound, then dilute the mixture significantly. If the activity is not restored upon dilution, it may indicate non-specific covalent modification or very strong non-specific binding.[5]
Troubleshooting Guides
Q4: How can I optimize my assay buffer to reduce non-specific binding?
A4: Modifying the composition of your assay buffer is a powerful way to minimize non-specific interactions. Key components to optimize include detergents, salt concentration, and pH.
-
Detergents: Non-ionic detergents are frequently used to disrupt hydrophobic interactions and prevent compound aggregation.[3][5] It's crucial to use them at concentrations above their critical micelle concentration (CMC) to ensure they are effective, but excessive amounts can sometimes denature proteins.[6]
-
Salt Concentration: Increasing the ionic strength of the buffer by adding salts like NaCl can disrupt non-specific electrostatic interactions.[3][7] However, very high salt concentrations can also affect protein stability and specific binding.[8][9]
-
pH: The pH of the buffer can alter the charge of both your small molecule and the target protein.[3] Experimenting with a range of pH values around the physiological pH (e.g., 6.5-8.0) can help find a condition that minimizes non-specific charge-based interactions while maintaining target activity.[10]
Table 1: Common Detergents for Reducing Non-Specific Binding
| Detergent | Type | Typical Starting Concentration | Notes |
|---|---|---|---|
| Tween-20 | Non-ionic | 0.01% - 0.1% (v/v) | Commonly used, mild, but can sometimes interfere with certain assays.[5] |
| Triton X-100 | Non-ionic | 0.01% - 0.1% (v/v) | Slightly harsher than Tween-20; effective at preventing aggregation.[5] |
| CHAPS | Zwitterionic | 0.1% - 1% (w/v) | Useful for solubilizing membrane proteins while maintaining their function. |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.01% - 0.1% (w/v) | A mild detergent often used for membrane protein purification and assays.[11] |
Table 2: Effect of Salt Concentration on Non-Specific Binding
| Salt (e.g., NaCl) | Effect on Non-Specific Binding | Recommended Concentration Range | Caution |
|---|---|---|---|
| Low Concentration | May not be sufficient to disrupt electrostatic interactions. | 50 - 150 mM | This is a typical physiological concentration. |
| Medium Concentration | Generally effective at reducing charge-based non-specific binding.[3] | 150 - 500 mM | Optimal for many assays.[1] |
| High Concentration | Can further reduce electrostatic interactions but may also disrupt specific binding or cause protein precipitation.[8] | >500 mM | Use with caution and verify that target activity is not compromised. |
Q5: The background in my assay is still high after buffer optimization. How can I improve the blocking step?
A5: An inadequate blocking step is a frequent source of high background. Blocking agents are proteins or other molecules that coat the surface of the assay plate, preventing the small molecule or detection reagents from binding non-specifically.[12]
-
Choice of Blocking Agent: The most common blocking agent is Bovine Serum Albumin (BSA). Other options include non-fat dry milk, casein, or commercially available synthetic blockers. The ideal blocker does not cross-react with any of your assay components.[12]
-
Concentration and Incubation Time: You may need to increase the concentration of the blocking agent or extend the incubation time (e.g., overnight at 4°C) to ensure all non-specific sites on the plate are saturated.[1]
Table 3: Common Blocking Agents and Recommended Concentrations
| Blocking Agent | Typical Concentration Range | Incubation Conditions | Best For |
|---|---|---|---|
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | 1-2 hours at RT or overnight at 4°C | General use in many immunoassays and binding assays.[3][12] |
| Non-Fat Dry Milk | 1% - 5% (w/v) | 1-2 hours at RT | Cost-effective, but may contain endogenous enzymes (e.g., phosphatases) that can interfere with some assays. |
| Casein | 1% - 3% (w/v) | 1-2 hours at RT or overnight at 4°C | A purified milk protein, good alternative to non-fat dry milk.[2] |
| Normal Serum | 1% - 10% (v/v) | 1 hour at RT | Use serum from the same species as the secondary antibody to block cross-reactivity. |
| Commercial/Synthetic Blockers | Varies by manufacturer | Follow manufacturer's protocol | Often protein-free and optimized for low background in sensitive assays. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions to Reduce this compound Non-Specific Binding
Objective: To determine the most effective blocking agent, concentration, and incubation time to minimize the non-specific binding of this compound to the microplate surface.
Materials:
-
Microplate (e.g., 96-well high-binding plate)
-
This compound stock solution
-
Assay buffer (e.g., PBS or Tris-buffered saline)
-
Wash buffer (e.g., Assay buffer with 0.05% Tween-20)
-
Blocking agents to test (e.g., BSA, Casein)
-
Detection reagent (appropriate for your assay readout)
Procedure:
-
Prepare different blocking buffers. For example, prepare 1%, 3%, and 5% BSA in assay buffer.
-
Dispense 200 µL of each blocking buffer into different wells of the microplate. Include control wells with no blocking agent (assay buffer only).
-
Incubate the plate under different conditions. For example, test 1 hour at 37°C, 2 hours at room temperature, and overnight at 4°C.
-
After incubation, wash the wells 3-5 times with 300 µL of wash buffer per well.
-
Add this compound (at a concentration that gives a high signal in your preliminary tests) to all wells, including a "no compound" control.
-
Incubate for the standard duration of your assay.
-
Wash the wells thoroughly (e.g., 5 times) with wash buffer to remove unbound compound.
-
Add the detection reagent and measure the signal according to your assay protocol.
-
Analysis: Compare the signal from the "no target" wells under each blocking condition. The condition that yields the lowest background signal is the optimal choice.
Protocol 2: Assay Buffer Optimization Using a Detergent and Salt Matrix
Objective: To identify the optimal concentration of detergent and salt in the assay buffer to reduce non-specific binding while maintaining specific activity.
Materials:
-
All materials from Protocol 1
-
Stock solutions of a non-ionic detergent (e.g., 10% Tween-20) and salt (e.g., 5M NaCl)
Procedure:
-
Use the optimal blocking protocol determined in Protocol 1.
-
Prepare a matrix of assay buffers with varying concentrations of detergent and salt. For example:
-
Tween-20 concentrations: 0%, 0.01%, 0.05%, 0.1%
-
NaCl concentrations: 150 mM, 300 mM, 500 mM
-
-
Set up your assay in parallel using each of these buffer conditions. For each buffer condition, include the following controls:
-
Total Binding: Target + this compound
-
Non-Specific Binding (NSB): No Target + this compound
-
Blank: No Target, No this compound
-
-
Run the assay and measure the signal.
-
Analysis: For each buffer condition, calculate the specific binding (Total Binding - NSB). Also, observe the signal in the NSB wells. The optimal buffer is the one that provides the lowest NSB signal while maintaining the highest specific binding signal.
Visualizations
Caption: Troubleshooting workflow for high non-specific binding.
Caption: Factors influencing non-specific binding and mitigation.
Caption: Hypothetical MAPK/ERK signaling pathway targeted by an alkaloid.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of Concentrated Salts Solutions on the Stability of Immobilized Enzymes: Influence of Inactivation Conditions and Immobilization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Dosage Effects of Salt and pH Stresses on Saccharomyces cerevisiae as Monitored via Metabolites by Using Two Dimensional NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of detergent, temperature and lipid on the oligomeric state of MscL constructs: Insights from mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Troubleshooting Daphmacropodine-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daphmacropodine and related cytotoxic alkaloids from Daphniphyllum macropodum in primary cell cultures.
Disclaimer: Direct experimental data on a compound named "this compound" is limited in publicly available literature. The information provided herein is based on studies of closely related alkaloids isolated from Daphniphyllum macropodum, such as Daphnicyclidins and Macropodumine, which are expected to exhibit similar cytotoxic properties.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of alkaloids from Daphniphyllum macropodum?
A1: Alkaloids derived from Daphniphyllum macropodum have been shown to exhibit cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis, or programmed cell death. This process is often mediated through the intrinsic mitochondrial pathway, which involves the release of cytochrome c and the subsequent activation of a cascade of enzymes called caspases, ultimately leading to cell death.
Q2: I am observing high variability in cytotoxicity results between experiments. What are the common causes?
A2: High variability in cytotoxicity assays with primary cells is a common issue. Key factors include:
-
Primary Cell Health and Passage Number: Primary cells have a limited lifespan and their sensitivity to cytotoxic agents can change with each passage. It is crucial to use cells at a consistent and low passage number.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure accurate cell counting and even distribution in culture plates.
-
Compound Solubility and Stability: Poor solubility of the alkaloid in culture media can lead to inconsistent concentrations. Ensure the compound is fully dissolved, typically using a small amount of a solvent like DMSO, and that the final solvent concentration is non-toxic to the cells (usually <0.5%). The stability of the compound in the culture medium over the experiment's duration should also be considered.
-
Inconsistent Incubation Times: The duration of exposure to the cytotoxic agent is a critical parameter. Adhere strictly to the planned incubation times for all experiments.
Q3: My primary cells are detaching from the culture plate after treatment. Is this a sign of cytotoxicity?
A3: Yes, cell detachment is a common morphological change associated with cytotoxicity and apoptosis. As cells undergo apoptosis, they lose their adherence to the extracellular matrix and neighboring cells, causing them to round up and detach. However, it is essential to distinguish this from detachment due to other factors like over-confluency or poor culture conditions. Always include an untreated control group to observe baseline cell attachment.
Q4: How do I differentiate between a cytotoxic and a cytostatic effect of the compound?
A4: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without directly killing the cells. To differentiate between the two, you can perform a cell counting assay (e.g., using a hemocytometer or an automated cell counter with a viability stain like trypan blue) at the beginning and end of the treatment period. A decrease in the number of viable cells compared to the initial seeding density indicates a cytotoxic effect. If the number of viable cells remains the same or slightly increases but is significantly lower than the untreated control, it suggests a cytostatic effect.
Troubleshooting Guides
Guide 1: Inconsistent or No Cytotoxicity Observed
| Potential Cause | Troubleshooting Step |
| Low Compound Concentration | Perform a dose-response experiment with a wider range of concentrations to determine the optimal cytotoxic range. |
| Incorrect Assay Choice | Ensure the chosen cytotoxicity assay is compatible with your primary cells and the compound. For example, some compounds can interfere with the readout of metabolic assays like MTT. Consider using a different assay, such as a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity. |
| Cell Resistance | Primary cells can vary in their sensitivity. If possible, test the compound on a sensitive cancer cell line as a positive control to confirm its activity. |
| Reagent Issues | Ensure all reagents, including the compound stock solution, are fresh and have been stored correctly. |
Guide 2: Excessive Cytotoxicity in Control Groups
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | The solvent used to dissolve the compound (e.g., DMSO) can be toxic at high concentrations. Prepare a vehicle control with the same concentration of the solvent as in the highest compound concentration to assess its effect. Aim for a final solvent concentration below 0.5%. |
| Poor Primary Cell Health | Ensure the primary cells are healthy and not stressed before starting the experiment. Check for signs of contamination and use cells at a low passage number. |
| Suboptimal Culture Conditions | Verify that the incubator CO2 levels, temperature, and humidity are optimal for your specific primary cells. |
| Contamination | Regularly check for microbial contamination (bacteria, fungi, mycoplasma) in your cell cultures. |
Quantitative Data
The following tables summarize the cytotoxic activity of various alkaloids isolated from Daphniphyllum macropodum against different human cancer cell lines. This data can serve as a reference for expected potency.
Table 1: Cytotoxicity of Daphnicyclidins and Macropodumines from Daphniphyllum macropodum [1][2]
| Compound | Cell Line | IC50 (µM) |
| Daphnicyclidin M | P-388 (Murine Leukemia) | 5.7 |
| SGC-7901 (Human Gastric Adenocarcinoma) | 22.4 | |
| Daphnicyclidin N | P-388 (Murine Leukemia) | 6.5 |
| SGC-7901 (Human Gastric Adenocarcinoma) | 25.6 | |
| Macropodumine C | P-388 (Murine Leukemia) | 10.3 |
| Daphnicyclidin A | P-388 (Murine Leukemia) | 13.8 |
Note: IC50 is the half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound or related alkaloid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed primary cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the this compound compound in the culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control primary cells
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Following treatment with the this compound compound, collect both the adherent and floating cells.
-
Wash the cells with cold PBS (Phosphate-Buffered Saline).
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Visualizations
Below are diagrams illustrating a probable signaling pathway for this compound-induced cytotoxicity and a typical experimental workflow.
Caption: A typical experimental workflow for determining the IC50 value of a cytotoxic compound.
References
Validation & Comparative
Comparative analysis of Daphmacropodine and yuzurimine pharmacological effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine and yuzurimine (B1675894) are structurally complex polycyclic alkaloids isolated from plants of the Daphniphyllum genus. These natural products have garnered significant interest in the scientific community due to their intricate molecular architectures and potential as scaffolds for novel therapeutic agents. This guide provides a comparative analysis of the reported pharmacological effects of this compound and yuzurimine, presenting available quantitative data, detailing experimental methodologies, and visualizing implicated signaling pathways to aid in future research and drug development endeavors. While research into the specific pharmacological activities of this compound and yuzurimine is still emerging, this guide synthesizes the current understanding of their effects and those of closely related analogues.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the cytotoxic and antiviral activities of this compound-related compounds and yuzurimine-type alkaloids. It is important to note that direct comparative studies between this compound and yuzurimine are limited, and the data presented here are compiled from various independent studies on these and structurally similar alkaloids.
Table 1: Cytotoxic Activity of this compound Analogues and Yuzurimine-Type Alkaloids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Daphnicyclidin M | P-388 (Murine Leukemia) | MTT Assay | 5.7 | [1] |
| Daphnicyclidin M | SGC-7901 (Human Gastric Cancer) | MTT Assay | 22.4 | [1] |
| Daphnicyclidin N | P-388 (Murine Leukemia) | MTT Assay | 6.5 | [1] |
| Daphnicyclidin N | SGC-7901 (Human Gastric Cancer) | MTT Assay | 25.6 | [1] |
| Daphmacromine O | Brine Shrimp (Artemia salina) | Brine Shrimp Lethality Assay | Moderate Cytotoxicity | [2] |
| 2-deoxymacropodumine A | HeLa (Human Cervical Cancer) | MTT Assay | ~3.89 | [3] |
*Note: Data for this compound itself is not yet publicly available. The table presents data for structurally related alkaloids isolated from Daphniphyllum macropodum.
Table 2: Antiviral Activity of Daphniphyllum Alkaloids
| Compound | Virus | Cell Line | Assay | EC50 (µg/mL) | Reference |
| Cyanodaphcalycine B | Enterovirus 71 (EV71) | RD (Human Rhabdomyosarcoma) | CPE Inhibition | 3.78 ± 0.23 | [4] |
| Cyanodaphcalycine C | Enterovirus 71 (EV71) | RD (Human Rhabdomyosarcoma) | CPE Inhibition | 6.87 ± 0.30 | [4] |
*Note: While not this compound or yuzurimine, these data demonstrate the potential for antiviral activity within the broader Daphniphyllum alkaloid family.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacological evaluation of Daphniphyllum alkaloids.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., P-388, SGC-7901, HeLa) are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogues, yuzurimine-type alkaloids) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
Brine Shrimp Lethality Assay
This is a simple, rapid, and low-cost preliminary assay for cytotoxicity.
Principle: The assay determines the concentration of a substance that is lethal to 50% of the brine shrimp (Artemia salina) nauplii within a 24-hour period.
Protocol:
-
Hatching of Brine Shrimp: Brine shrimp eggs are hatched in artificial seawater under constant aeration and illumination for 48 hours.
-
Assay Setup: Ten to fifteen nauplii are transferred to vials containing 5 mL of artificial seawater.
-
Compound Addition: The test compound is added to the vials at various concentrations.
-
Incubation: The vials are incubated for 24 hours under illumination.
-
Counting Survivors: The number of surviving nauplii is counted.
-
LC50 Calculation: The 50% lethal concentration (LC50) is determined using probit analysis.
Antiviral Cytopathic Effect (CPE) Inhibition Assay
This assay is used to evaluate the ability of a compound to inhibit the virus-induced damage to cells.
Principle: Many viruses cause morphological changes in host cells, known as the cytopathic effect (CPE), which can be visually assessed. An effective antiviral agent will prevent or reduce the CPE.
Protocol:
-
Cell Seeding: Host cells (e.g., RD cells) are seeded in 96-well plates.
-
Virus and Compound Addition: Cells are infected with the virus (e.g., EV71) in the presence of various concentrations of the test compound.
-
Incubation: The plates are incubated until CPE is observed in the virus control wells (typically 2-3 days).
-
CPE Observation: The cells are observed under a microscope, and the degree of CPE is scored.
-
Cell Viability Measurement: Cell viability is quantified using the MTT assay as described above.
-
EC50 Calculation: The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits the viral CPE by 50%.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways for this compound and yuzurimine are not yet fully elucidated, studies on related Daphniphyllum alkaloids suggest potential mechanisms of action, including the modulation of key cellular signaling pathways involved in inflammation, cell survival, and autophagy.
NF-κB Signaling Pathway
Several Daphniphyllum alkaloids have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer and inflammatory disorders. Inhibition of this pathway by Daphniphyllum alkaloids could contribute to their potential anti-inflammatory and anti-cancer effects.
References
- 1. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective sensitivity of macrophages to cytotoxicity by inhibitors of macromolecular synthesis: induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Daphmacropodine's Elusive Target Profile in Oncology: A Comparative Analysis with the Well-Studied Coumarin, Daphnetin
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with well-defined molecular targets is paramount. While the complex alkaloid daphmacropodine (B8099199) has emerged as a molecule of interest, a comprehensive review of current scientific literature reveals a significant gap in our understanding of its target engagement and validation in cancer cell lines. In stark contrast, the structurally distinct coumarin (B35378), daphnetin (B354214), has been the subject of extensive research, providing a clearer, albeit still evolving, picture of its anticancer mechanism of action.
This guide provides a comparative overview of the available data on this compound and the extensive findings on daphnetin to highlight the current state of knowledge and underscore the need for further investigation into this compound's therapeutic potential.
This compound: An Uncharted Territory in Cancer Target Engagement
Despite its intricate chemical structure, research into the specific molecular targets of this compound in cancer remains in its infancy. Initial screenings have suggested cytotoxic activities against some human cancer cell lines, but detailed studies on its mechanism of action, direct binding partners, and validation of target engagement are conspicuously absent from published literature. This lack of data prevents a thorough assessment of its potential as a targeted cancer therapeutic.
Daphnetin: A Case Study in Target Identification and Validation
In contrast to this compound, daphnetin (7,8-dihydroxycoumarin) has been demonstrated to be a multi-targeting agent with well-documented anticancer properties. Its primary mechanism involves the inhibition of key protein kinases, leading to the disruption of critical cellular signaling pathways that drive cancer cell proliferation and survival.
Quantitative Analysis of Daphnetin's Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of daphnetin against several key protein kinases.
| Target Kinase | IC50 (µM) | Assay Type | Reference |
| Epidermal Growth Factor Receptor (EGFR) | 7.67 | In vitro kinase assay | [1] |
| cAMP-dependent Protein Kinase (PKA) | 9.33 | In vitro kinase assay | [1] |
| Protein Kinase C (PKC) | 25.01 | In vitro kinase assay | [1] |
Experimental Protocols
In Vitro Kinase Assay for EGFR, PKA, and PKC Inhibition by Daphnetin
Objective: To determine the half-maximal inhibitory concentration (IC50) of daphnetin against EGFR, PKA, and PKC.
Materials:
-
Recombinant human EGFR, PKA, and PKC enzymes
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Daphnetin (dissolved in DMSO)
-
Assay buffer (specific to each kinase)
-
96-well plates
-
Plate reader for luminescence or fluorescence detection
Procedure:
-
A reaction mixture containing the respective kinase, its specific peptide substrate, and assay buffer is prepared in the wells of a 96-well plate.
-
Daphnetin is added to the wells in a series of increasing concentrations. A control group with DMSO (vehicle) is also included.
-
The kinase reaction is initiated by the addition of a fixed concentration of ATP.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Following incubation, a detection reagent is added that measures the amount of phosphorylated substrate or the remaining ATP. The signal is inversely proportional to the kinase activity.
-
The luminescence or fluorescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the daphnetin concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways Modulated by Daphnetin
Daphnetin's inhibitory action on key kinases translates into the modulation of downstream signaling pathways crucial for cancer cell survival and proliferation. The diagram below illustrates the central role of the AMPK/Akt/mTOR pathway, which is a key regulator of cellular metabolism, growth, and autophagy.
Experimental Workflow for Target Validation
The validation of a drug's target is a critical step in its development. The following workflow outlines a typical process for validating the engagement of a small molecule inhibitor like daphnetin with its putative targets in cancer cell lines.
Conclusion and Future Directions
The available scientific evidence strongly supports daphnetin as a promising natural compound with anticancer activity, underpinned by its ability to inhibit key protein kinases and modulate critical signaling pathways. In contrast, this compound remains a pharmacological enigma. While its complex structure may hold therapeutic potential, the absence of robust target engagement and validation studies severely limits its current consideration for drug development pipelines.
Future research should prioritize the elucidation of this compound's mechanism of action. A systematic approach, employing techniques such as affinity chromatography-mass spectrometry for target identification, followed by rigorous biochemical and cell-based validation assays, is essential to unlock the potential of this complex natural product. Until such data becomes available, this compound's journey toward becoming a viable anticancer agent remains stalled at the starting line, while daphnetin continues to advance as a compelling candidate for further preclinical and clinical investigation.
References
Investigating the cross-reactivity of Daphmacropodine with other receptor families
For researchers, scientists, and drug development professionals interested in the pharmacological profile of Daphmacropodine, a notable alkaloid isolated from Daphniphyllum macropodum, a comprehensive understanding of its receptor interaction profile is crucial. However, a thorough review of existing scientific literature reveals a significant gap in the understanding of this compound's specific receptor targets and its potential for cross-reactivity with other receptor families.
Currently, published research on this compound has primarily focused on its isolation, structural elucidation, and preliminary screening for general biological activities. Studies have reported its evaluation for cytotoxic effects against various human cancer cell lines, as well as its pesticidal and antibacterial properties.[1] While these findings are valuable in outlining the potential therapeutic areas for this compound, they do not provide insights into its mechanism of action at the molecular level, specifically its interactions with cellular receptors.
This guide, therefore, aims to address the current knowledge deficit by outlining the necessary experimental framework to investigate the cross-reactivity of this compound. It will serve as a foundational resource for researchers embarking on the pharmacological characterization of this natural product.
The Path Forward: A Proposed Experimental Workflow
To systematically evaluate the cross-reactivity of this compound, a multi-step experimental approach is recommended. This workflow is designed to first identify the primary receptor target(s) and subsequently assess off-target interactions across a broad range of receptor families.
Caption: Proposed experimental workflow for identifying the primary target and assessing the cross-reactivity of this compound.
Key Experimental Protocols
The following are detailed methodologies for crucial experiments in determining the receptor binding profile and cross-reactivity of this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.
-
Principle: This competitive binding assay measures the ability of this compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines or tissues expressing the receptor of interest.
-
Assay Buffer: Utilize a buffer system appropriate for the specific receptor being studied (e.g., Tris-HCl with co-factors).
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Separation: Separate the bound from the unbound radioligand, typically through rapid filtration over glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then derive the Ki value using the Cheng-Prusoff equation.
-
Functional Assays (e.g., cAMP Measurement for GPCRs)
-
Objective: To determine the functional activity (e.g., EC50 for agonists, IC50 for antagonists) of this compound at a specific G-protein coupled receptor (GPCR).
-
Principle: Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP concentration in response to this compound.
-
Methodology:
-
Cell Culture: Use a cell line stably or transiently expressing the GPCR of interest.
-
Cell Treatment: Treat the cells with varying concentrations of this compound. For antagonist testing, co-incubate this compound with a known agonist of the receptor.
-
Cell Lysis: After a specified incubation period, lyse the cells to release intracellular components.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to generate a dose-response curve and determine the EC50 or IC50 value.
-
Data Presentation for Comparative Analysis
Once experimental data is generated, it should be summarized in a clear and structured format to facilitate comparison of this compound's activity across different receptor families.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Mode of Action |
| Dopamine (B1211576) | D1 | >10,000 | Not Determined | - |
| D2 | 15 | 25 (IC50) | Antagonist | |
| D3 | 50 | 75 (IC50) | Antagonist | |
| D4 | 200 | >1,000 | - | |
| D5 | >10,000 | Not Determined | - | |
| Serotonin | 5-HT1A | 800 | >1,000 | - |
| 5-HT2A | 500 | 650 (IC50) | Weak Antagonist | |
| 5-HT2C | >5,000 | Not Determined | - | |
| Adrenergic | α1A | 1,200 | >2,000 | - |
| α2A | 3,000 | >5,000 | - | |
| β1 | >10,000 | Not Determined | - | |
| β2 | >10,000 | Not Determined | - | |
| Muscarinic | M1 | >10,000 | Not Determined | - |
| M2 | >10,000 | Not Determined | - |
Note: The data presented in this table is purely hypothetical and for illustrative purposes. No such data currently exists for this compound.
Signaling Pathways of Potential Relevance
Should initial screenings indicate activity at receptors such as the dopamine D2 receptor, understanding the downstream signaling pathways is critical. The following diagram illustrates a simplified signaling cascade for a Gi-coupled receptor like the D2 receptor.
Caption: Simplified inhibitory signaling pathway for a Gi-coupled receptor, such as the dopamine D2 receptor.
References
A Comparative Analysis of Synthetic vs. Natural Daphmacropodine: Biological Activity and Therapeutic Potential
A definitive comparative study on the biological activity of synthetic versus natural Daphmacropodine remains to be published. While research has been conducted on the isolation and total synthesis of this complex alkaloid, a head-to-head evaluation of the biological effects of this compound from these different sources is not yet available in the scientific literature. However, studies on naturally occurring this compound and related alkaloids from the Daphniphyllum genus have revealed promising cytotoxic, anti-inflammatory, and neuroprotective properties.
This guide synthesizes the currently available data to provide a comparative overview for researchers, scientists, and drug development professionals. Due to the absence of direct comparative experimental data, this document will present the known biological activities of natural this compound and discuss the implications for the potential activity of its synthetic counterpart.
Data Presentation: Biological Activity of Natural this compound Alkaloids
| Alkaloid | Biological Activity | Cell Line(s) | Reported IC50 (µM) |
| Daphmacrodine A & B | Cytotoxic | Five human cancer cell lines | Data not specified |
| Daphmacromine O | Moderate Cytotoxicity | Brine shrimp | Data not specified |
Note: The table above summarizes qualitative findings. The absence of specific IC50 values for this compound highlights a significant gap in the current research landscape.
Experimental Protocols
Detailed experimental methodologies for the biological evaluation of this compound are not extensively published. However, based on studies of related natural products with similar biological activities, the following protocols are commonly employed.
Cytotoxicity Assays
A prevalent method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
Workflow for MTT Assay:
Caption: Workflow of a typical MTT assay for determining cytotoxicity.
Methodology:
-
Cell Seeding: Human cancer cells are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: Following incubation, MTT solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Anti-inflammatory Assays
The anti-inflammatory potential of a compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Experimental Workflow for Anti-inflammatory Assay:
Caption: Experimental workflow for assessing anti-inflammatory activity.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in appropriate media.
-
Compound Pre-treatment: Cells are pre-treated with different concentrations of this compound for a short period.
-
LPS Stimulation: Inflammation is induced by adding LPS to the cell culture.
-
Incubation: The cells are incubated for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.
-
Pro-inflammatory Cytokines: The levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The percentage inhibition of the production of these inflammatory mediators by this compound is calculated relative to the LPS-stimulated control.
Neuroprotection Assays
Neuroprotective effects can be evaluated by assessing the ability of a compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from a neurotoxin-induced injury.
Experimental Workflow for Neuroprotection Assay:
Caption: Workflow for evaluating the neuroprotective effects of a compound.
Methodology:
-
Cell Culture: SH-SY5Y cells are cultured and differentiated into a neuronal phenotype.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound.
-
Neurotoxin Induction: Neuronal damage is induced by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).
-
Incubation: The cells are incubated for 24 to 48 hours.
-
Assessment of Neuroprotection:
-
Cell Viability: The MTT assay is used to determine the percentage of viable cells.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Apoptosis Assays: The activity of key apoptotic enzymes, such as caspase-3, is measured to assess the extent of programmed cell death.
-
-
Data Analysis: The ability of this compound to increase cell viability, reduce ROS production, and inhibit apoptosis is quantified.
Signaling Pathways
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known activities of other neuroprotective and anti-inflammatory natural products, several pathways are likely targets.
Potential Signaling Pathways Modulated by this compound:
Caption: Putative signaling pathways modulated by this compound.
Potential Mechanisms of Action:
-
Anti-inflammatory Effects: this compound may inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are key regulators of the inflammatory response. This would lead to a decrease in the production of pro-inflammatory cytokines and mediators.
-
Neuroprotective Effects: The neuroprotective activity of this compound could be mediated through the activation of pro-survival pathways such as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. Activation of these pathways helps to mitigate oxidative stress and inhibit apoptosis, thereby promoting neuronal survival.
Conclusion
The development of a total synthesis route for this compound is a critical step towards enabling detailed pharmacological studies. A direct comparison of the biological activity of synthetic versus natural this compound is essential to validate the synthetic material and to ensure that it possesses the same therapeutic potential as its natural counterpart. Future research should focus on performing these comparative studies, including comprehensive cytotoxicity, anti-inflammatory, and neuroprotection assays, and elucidating the specific molecular targets and signaling pathways involved. Such studies will be instrumental in advancing this compound as a potential lead compound for the development of new therapeutics.
A Comparative Analysis of Daphnetin and Methotrexate in Preclinical Models of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Daphnetin (B354214), a natural coumarin (B35378) compound, and Methotrexate, the standard of care for rheumatoid arthritis (RA), in preclinical disease models. The information is compiled from various studies investigating their anti-arthritic properties, with a focus on the widely used collagen-induced arthritis (CIA) model.
Efficacy in Collagen-Induced Arthritis (CIA) Models
Daphnetin has demonstrated significant therapeutic potential in animal models of rheumatoid arthritis, exhibiting anti-inflammatory and disease-modifying effects. Similarly, Methotrexate, a cornerstone of RA therapy, has been extensively validated in these preclinical models. While direct head-to-head comparative studies are limited, an analysis of individual study data provides valuable insights into their relative efficacy.
Quantitative Efficacy Data
The following tables summarize the key efficacy data for Daphnetin and Methotrexate from various studies in collagen-induced arthritis models. It is important to note that these results are from different studies and direct comparisons should be made with caution due to potential variations in experimental protocols.
Table 1: Efficacy of Daphnetin in Collagen-Induced Arthritis (CIA) Rat Models
| Parameter | Control (CIA) | Daphnetin (1 mg/kg) | Daphnetin (4 mg/kg) | Reference |
| Arthritis Score | Markedly elevated | Significantly reduced | Significantly reduced | [1] |
| Paw Swelling | Severe | Significantly reduced | Significantly reduced | [2] |
| Synovial Hyperplasia | Severe | Suppressed | Suppressed | [2] |
| Joint Destruction | Severe | Suppressed | Suppressed | [2] |
| Chondrocyte Degeneration | Severe | Suppressed | Suppressed | [2] |
Table 2: Efficacy of Methotrexate in Collagen-Induced Arthritis (CIA) Animal Models
| Parameter | Control (CIA) | Methotrexate | Reference |
| Arthritis Score | Markedly increased | Significantly alleviated | [3] |
| Paw Swelling | Markedly swollen | Significantly relieved | [3] |
| Bone Erosion | Severe | Substantially attenuated | [3] |
| Joint Destruction | Severe | Profound inhibitory effect | [4] |
| Inflammation | Severe | Less severe | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for inducing and treating collagen-induced arthritis with Daphnetin and Methotrexate.
Collagen-Induced Arthritis (CIA) Model Protocol
A common method for inducing arthritis that mimics the pathology of human RA involves the following steps:
-
Animal Model: Typically, DBA/1 mice or Wistar rats are used due to their susceptibility to CIA.
-
Immunization: Animals are immunized with an emulsion of type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is often administered 21 days after the primary immunization.
-
Disease Assessment: The development and severity of arthritis are monitored regularly by evaluating clinical signs such as paw swelling (measured with calipers), erythema, and joint stiffness. A semi-quantitative arthritis score is assigned to each paw.[5][6]
Daphnetin Treatment Protocol (Rat Model)
-
Treatment Initiation: Treatment with Daphnetin typically begins after the onset of clinical signs of arthritis.
-
Administration: Daphnetin is administered orally or via intraperitoneal injection.
-
Dosage: Effective doses in rat models have been reported to be in the range of 1 to 4 mg/kg/day.[1]
-
Duration: Treatment is usually continued for a period of several weeks to assess its long-term therapeutic effects.
Methotrexate Treatment Protocol (Rodent Models)
-
Treatment Initiation: Methotrexate can be administered either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Administration: Subcutaneous injection is a common route of administration.
-
Dosage: Dosing regimens can vary, with studies using once-weekly injections at doses ranging from low to high, for example, 1.5 mg/kg.[7][8]
-
Duration: Treatment duration varies depending on the study design, often lasting for several weeks to evaluate its impact on disease progression.[8]
Mechanism of Action and Signaling Pathways
Both Daphnetin and Methotrexate exert their anti-arthritic effects by modulating the immune system and interfering with inflammatory signaling cascades.
Daphnetin's Mechanism of Action
Daphnetin's anti-inflammatory effects in arthritis models are attributed to its ability to:
-
Modulate T-cell responses: It has been shown to restore the balance of Th1, Th2, and Th17 cells, and increase the population of regulatory T cells (Tregs).[1] This modulation helps to suppress the autoimmune response driving the disease.
-
Inhibit NF-κB Signaling: Daphnetin can suppress the activation of the NF-κB pathway, a key regulator of pro-inflammatory cytokine production.[9]
-
Downregulate the PI3K/AKT/mTOR Pathway: This pathway is involved in cell proliferation and survival. By inhibiting this pathway, Daphnetin can reduce the proliferation of fibroblast-like synoviocytes, which contribute to joint destruction.[10]
Methotrexate's Mechanism of Action
Methotrexate's therapeutic effects in rheumatoid arthritis are complex and involve several mechanisms:
-
Inhibition of Dihydrofolate Reductase (DHFR): This is its classical mechanism, leading to the inhibition of DNA synthesis and proliferation of immune cells.[11]
-
Increased Adenosine (B11128) Release: Methotrexate promotes the release of adenosine, which has potent anti-inflammatory properties.[12]
-
Inhibition of T-cell Activation: It can suppress the activation and proliferation of T-cells, which play a central role in the pathogenesis of RA.[13]
-
Modulation of Cytokine Production: Methotrexate can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a test compound in a collagen-induced arthritis model.
Conclusion
Based on the available preclinical data, both Daphnetin and Methotrexate demonstrate significant efficacy in mitigating the signs and symptoms of rheumatoid arthritis in the collagen-induced arthritis model. Daphnetin appears to exert its effects through a multi-targeted modulation of the immune system, particularly T-cell responses and key inflammatory signaling pathways. Methotrexate, the established standard of care, acts through well-defined mechanisms involving folate metabolism, adenosine signaling, and immunosuppression.
While the absence of direct comparative studies necessitates a cautious interpretation, the existing evidence suggests that Daphnetin holds promise as a potential therapeutic agent for rheumatoid arthritis. Further research, including head-to-head preclinical studies and eventually clinical trials, is warranted to fully elucidate its therapeutic potential relative to the current standard of care. This guide serves as a foundational resource for researchers and drug development professionals interested in the preclinical evaluation of novel anti-arthritic compounds.
References
- 1. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 2. The therapeutic effects of daphnetin in collagen-induced arthritis involve its regulation of Th17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Effect of Methotrexate on Collagen-Induced Arthritis Assessed by Micro-Computed Tomography and Histopathological Examination in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of daphnetin on the autophagy signaling pathway of fibroblast-like synoviocytes in rats with collagen-induced arthritis (CIA) induced by TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methotrexate ameliorates T cell dependent autoimmune arthritis and encephalomyelitis but not antibody induced or fibroblast induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of Daphniphyllum Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents from natural sources has led to a growing interest in Daphniphyllum alkaloids, a diverse group of complex polycyclic compounds. While research into specific derivatives of Daphmacropodine is still in its nascent stages, broader investigations into Daphniphyllum alkaloids have revealed promising cytotoxic and anti-inflammatory properties. This guide provides a comparative analysis of the available preclinical data on these alkaloids, juxtaposing their performance with established therapeutic alternatives and offering insights into their potential mechanisms of action.
Anticancer Activity: A Focus on Nasopharyngeal Carcinoma
Recent in vitro studies have highlighted the potential of certain Daphniphyllum alkaloids in oncology. Notably, dcalycinumine A, isolated from Daphniphyllum calycinum, has demonstrated significant antitumor activities against nasopharyngeal cancer cells, including the inhibition of proliferation, migration, and invasion, as well as the promotion of apoptosis[1].
Comparative Efficacy and Cytotoxicity
The following table summarizes the available data on the cytotoxic effects of various Daphniphyllum alkaloids against different cancer cell lines, alongside a comparison with standard chemotherapeutic agents used in the treatment of nasopharyngeal carcinoma[2][3][4][5][6]. It is crucial to note that the majority of the data for Daphniphyllum alkaloids is derived from in vitro studies, and direct in vivo comparisons of efficacy are not yet available.
| Compound/Drug | Cancer Cell Line | IC50/Efficacy | In Vivo Data Availability | Reference(s) |
| Daphniphyllum Alkaloids | ||||
| dcalycinumine A | Nasopharyngeal cancer cells | Inhibition of proliferation, migration, and invasion; promotion of apoptosis (in vitro) | Not yet available | [1] |
| Daphnioldhanol A | HeLa | IC50: 31.9 μM (in vitro) | Not yet available | [1][7] |
| Daphnezomine W | HeLa | IC50: 16.0 μg/mL (in vitro) | Not yet available | [8][9] |
| Daphmacrodin A & B | Various (5 human cancer cell lines) | Not specified | Not yet available | [10][11] |
| Deoxycalyciphylline B | - | Identified as hepatotoxic | Acute toxicity and hepatic injury observed in mice | [12] |
| Standard Chemotherapy (Nasopharyngeal Carcinoma) | ||||
| Cisplatin | Nasopharyngeal cancer | Standard of care, often used in combination | Widely used in clinical practice | [2][3][5][6] |
| 5-Fluorouracil (5-FU) | Nasopharyngeal cancer | Used in combination with cisplatin | Widely used in clinical practice | [2][5][6] |
| Paclitaxel | Nasopharyngeal cancer | Used for recurrent or metastatic disease | Widely used in clinical practice | [2][5] |
| Gemcitabine | Nasopharyngeal cancer | Used in combination regimens | Widely used in clinical practice | [2][3][4][5] |
| Docetaxel | Nasopharyngeal cancer | Used in combination regimens | [2][3][5] |
Proposed Mechanism of Action: Anticancer Effects
The anticancer activity of Daphniphyllum alkaloids is thought to be mediated through the induction of apoptosis[1]. The precise signaling pathways are still under investigation, but it is hypothesized that these compounds may trigger intrinsic or extrinsic apoptotic cascades, leading to cancer cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemotherapy for nasopharyngeal cancer | Canadian Cancer Society [cancer.ca]
- 3. Chemotherapy for Nasopharyngeal Cancer | American Cancer Society [cancer.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Role of chemotherapy in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 10. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. Deoxycalyciphylline B, a Hepatotoxic Alkaloid from Daphniphyllum calycinum - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Daphmacropodine Bioactivity: A Guide Based on Limited Available Data
For researchers, scientists, and drug development professionals, understanding the reproducibility of bioactivity studies is paramount for advancing scientific discoveries. However, a comprehensive assessment of the reproducibility of Daphmacropodine's bioactivity across different laboratories is currently challenging due to a scarcity of publicly available research studies with detailed quantitative data.
Initial investigations into the bioactivity of this compound, a complex alkaloid isolated from plants of the Daphniphyllum genus, reveal a significant lack of multiple, independent studies reporting comparable quantitative metrics such as IC50 or EC50 values. This data deficit precludes a robust, cross-laboratory comparison of its biological effects.
It is crucial to distinguish this compound from daphnetin, a coumarin (B35378) derivative, as these are distinct molecules with different chemical structures and likely different biological activities. Much of the readily available research focuses on daphnetin, and care must be taken to not conflate the findings for these two separate compounds.
Limited Insights into this compound's Bioactivity
While a direct comparison of reproducibility is not feasible, the available literature provides some preliminary insights into the potential biological activities of this compound. One study has alluded to the evaluation of cytotoxic, pesticidal, and antibacterial activities of new Daphniphyllum alkaloids, including compounds structurally related to this compound. However, specific quantitative data for this compound from this or other similar screening studies are not readily accessible. Another isolated mention points towards potential antioxidant properties of this compound, though without the detailed experimental data necessary for a comparative analysis.
The absence of multiple data points from different research groups makes it impossible to construct the comparative data tables and detailed experimental protocol summaries required for a thorough reproducibility assessment.
Experimental Workflow for Future Bioactivity and Reproducibility Studies
To address the current knowledge gap and enable future reproducibility assessments, a standardized experimental workflow is proposed. This workflow outlines the critical steps for characterizing the bioactivity of this compound and would facilitate the comparison of data generated by different laboratories.
Limited Availability of Structure-Activity Relationship Studies for Daphmacropodine Hinders Comprehensive Comparison
A thorough review of scientific literature reveals a significant gap in the availability of structure-activity relationship (SAR) studies for the natural alkaloid Daphmacropodine. While the compound has been isolated from various Daphniphyllum species, research detailing the systematic chemical modification of its structure and the subsequent impact on biological activity is not publicly available. This absence of data precludes the creation of a comprehensive comparison guide as requested, which would objectively compare the performance of this compound analogs and provide supporting experimental data.
This compound belongs to the complex family of Daphniphyllum alkaloids, which are known for their intricate and diverse chemical structures. The isolation of various alkaloids from Daphniphyllum species has been documented, with some studies exploring their potential biological activities. For instance, a related secophnane-type alkaloid, daphnioldhanin D, isolated from Daphniphyllum oldhami, has shown antioxidant activity in PC12 cells, suggesting a potential for neuroprotective effects within this class of compounds. However, specific SAR studies that modify the core scaffold of this compound to explore and optimize its anticancer or neuroprotective properties are not present in the reviewed literature.
Without studies that synthesize and test a series of this compound derivatives, it is not possible to:
-
Establish a clear relationship between specific structural features and biological activity. A core component of SAR analysis is the identification of pharmacophores—the essential molecular features responsible for a drug's biological activity. This requires comparing the activity of multiple, systematically designed analogs.
-
Generate quantitative data for comparison. Key metrics in drug discovery, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, are crucial for comparing the potency of different compounds. No such data for a series of this compound analogs could be located.
-
Detail experimental protocols. The methodologies for key experiments cited in SAR studies are essential for researchers to understand and replicate the findings. The absence of these studies means a lack of specific protocols related to this compound analogs.
-
Illustrate signaling pathways. Understanding the mechanism of action of a compound involves identifying the cellular signaling pathways it modulates. While general pathways related to cancer and neuroprotection are known, the specific pathways affected by this compound and its potential derivatives have not been elucidated.
The complexity of the chemical synthesis of Daphniphyllum alkaloids may be a contributing factor to the limited number of SAR studies. The intricate, polycyclic ring systems of these molecules present significant challenges for synthetic chemists, making the generation of a library of analogs a resource-intensive endeavor.
Comparative In Vivo Toxicity Profile: Daphniphyllum Alkaloids vs. Standard Hepatotoxins
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo toxicity and safety pharmacology data for Daphmacropodine are not currently available in the public domain. This guide provides a comparative analysis of a related Daphniphyllum alkaloid, Deoxycalyciphylline B, against well-characterized hepatotoxic agents, acetaminophen (B1664979) and carbon tetrachloride, to offer insights into potential toxicological profiles.
Executive Summary
Daphniphyllum alkaloids, a class of complex natural products, have garnered interest for their diverse biological activities. However, their development is contingent on a thorough understanding of their safety profiles. This guide compares the known in vivo hepatotoxicity of Deoxycalyciphylline B, a representative Daphniphyllum alkaloid, with the established hepatotoxic profiles of acetaminophen and carbon tetrachloride. The data presented herein is intended to serve as a reference for researchers engaged in the toxicological assessment of novel compounds, particularly those derived from the Daphniphyllum genus.
Comparative Toxicity Data
The following tables summarize the acute in vivo toxicity data for Deoxycalyciphylline B and the comparator compounds, acetaminophen and carbon tetrachloride, in mice.
Table 1: Acute Toxicity and Hepatotoxic Markers
| Compound | Animal Model | Dosing Route | Key Toxicity Findings | Serum ALT Levels | Serum AST Levels | Reference |
| Deoxycalyciphylline B | Mice | Intraperitoneal | Hepatotoxicity characterized by inflammatory infiltrate and necrosis. | Significantly increased | Significantly increased | [1][2] |
| Acetaminophen | Mice | Intraperitoneal/Oral | Dose-dependent centrilobular hepatic necrosis. | Significantly increased | Significantly increased | [1][2] |
| Carbon Tetrachloride | Mice | Intraperitoneal/Oral | Centrilobular necrosis and steatosis (fatty liver). | Significantly increased | Significantly increased | [3][4] |
Table 2: Histopathological Observations in the Liver
| Compound | Key Histopathological Findings |
| Deoxycalyciphylline B | Inflammatory cell infiltrate, wider intercellular space, focal to severe cell necrosis.[2] |
| Acetaminophen | Centrilobular necrosis with sinusoidal congestion and hemorrhage. |
| Carbon Tetrachloride | Centrilobular necrosis, fatty changes (steatosis), and inflammatory cell infiltration.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are the protocols for the key experiments cited in this guide.
Acute Toxicity Study of Deoxycalyciphylline B in Mice
Objective: To determine the acute toxicity and primary target organs of Deoxycalyciphylline B in mice.
Methodology:
-
Animal Model: Kunming mice, male, 18-22 g.
-
Test Substance Administration: Deoxycalyciphylline B was dissolved in 0.5% Tween 80-saline solution and administered via intraperitoneal (i.p.) injection.
-
Dose Groups: Animals were divided into multiple dose groups.
-
Observation: Mice were observed continuously for the first 4 hours after administration and then daily for 14 days. Observations included clinical signs of toxicity and mortality.
-
Endpoint Analysis:
-
Serum Biochemistry: At the end of the observation period, blood samples were collected for the analysis of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
-
Histopathology: Liver, kidney, and cerebellum were collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.[2]
-
Acetaminophen-Induced Hepatotoxicity in Mice
Objective: To induce and assess acute liver injury in mice using acetaminophen.
Methodology:
-
Animal Model: C57BL/6 mice, male, 8-10 weeks old.
-
Test Substance Administration: Acetaminophen was dissolved in warm saline and administered as a single intraperitoneal (i.p.) injection. A typical dose to induce significant liver injury is 300-600 mg/kg.[1][2]
-
Fasting: Mice were fasted overnight prior to acetaminophen administration to enhance toxicity.[1]
-
Time Course: Animals were euthanized at various time points (e.g., 4, 8, 24 hours) after administration to assess the progression of liver injury.
-
Endpoint Analysis:
-
Serum Biochemistry: Blood was collected to measure serum ALT and AST levels.
-
Histopathology: Liver tissues were harvested, fixed, and processed for H&E staining to evaluate the extent of necrosis.
-
Carbon Tetrachloride-Induced Liver Injury in Mice
Objective: To induce and evaluate acute liver damage in mice using carbon tetrachloride.
Methodology:
-
Animal Model: Various strains of mice can be used (e.g., BALB/c, C57BL/6).
-
Test Substance Administration: Carbon tetrachloride (CCl4) was typically diluted in corn oil or olive oil and administered as a single intraperitoneal (i.p.) injection or via oral gavage. A common dose is 0.5-1 mL/kg.[3][4]
-
Time Course: Liver injury develops over 24-72 hours, with peak necrosis often observed around 48 hours.
-
Endpoint Analysis:
-
Serum Biochemistry: Serum ALT and AST levels were measured to quantify liver damage.
-
Histopathology: Liver sections were examined for centrilobular necrosis, steatosis, and inflammation.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential mechanisms, the following diagrams are provided.
Caption: Experimental workflow for an in vivo acute toxicity study.
Caption: A generalized signaling pathway for drug-induced hepatotoxicity.
Conclusion
The available data on Deoxycalyciphylline B indicates that Daphniphyllum alkaloids have the potential to induce hepatotoxicity, a finding consistent with the known toxic properties of some plant alkaloids. The pattern of liver injury, involving inflammation and necrosis, shares similarities with the damage caused by well-known hepatotoxins like acetaminophen and carbon tetrachloride. Researchers investigating this compound or other related alkaloids should consider a comprehensive in vivo toxicity and safety pharmacology program, with a particular focus on hepatic function. The experimental protocols and comparative data provided in this guide can serve as a valuable resource for designing and interpreting such studies. A thorough toxicological evaluation is imperative for the safe development of any new chemical entity, including those derived from natural sources.
References
- 1. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetaminophen-Induced Hepatotoxicity in Mice Occurs with Inhibition of Activity and Nitration of Mitochondrial Manganese Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
Lack of Publicly Available Data on Daphmacropodine's Interaction with Cytochrome P450 Enzymes
A comprehensive search of scientific literature and public databases reveals no available experimental data on the drug-drug interaction potential of daphmacropodine (B8099199) with cytochrome P450 (CYP) enzymes. As a result, a specific comparison guide detailing its effects on CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 cannot be generated at this time.
To fulfill the structural and content requirements of your request and to serve as a template for future analysis when such data becomes available, we have created a sample comparison guide for a hypothetical natural product, designated "Compound X." This guide illustrates how quantitative data, experimental protocols, and pathway visualizations would be presented.
Comparison Guide: Potential for Drug-Drug Interactions of Compound X with Cytochrome P450 Enzymes
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the inhibitory potential of Compound X against major human cytochrome P450 enzymes. The supporting experimental data is derived from standardized in vitro assays.
Data Presentation: Inhibitory Potential of Compound X on Major CYP450 Isoforms
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Compound X against five key CYP450 enzymes. Lower IC₅₀ values indicate a higher potential for inhibition.
| CYP450 Isoform | Probe Substrate | IC₅₀ (µM) of Compound X | Positive Control Inhibitor | IC₅₀ (µM) of Positive Control |
| CYP1A2 | Phenacetin | 25.3 | α-Naphthoflavone | 0.12 |
| CYP2C9 | Diclofenac | > 100 | Sulfaphenazole | 0.25 |
| CYP2C19 | S-Mephenytoin | 12.8 | Ticlopidine | 1.5 |
| CYP2D6 | Dextromethorphan | 5.2 | Quinidine | 0.08 |
| CYP3A4 | Midazolam | 45.7 | Ketoconazole | 0.05 |
Interpretation of Results: Based on the in vitro data, Compound X demonstrates a moderate inhibitory effect on CYP2D6 and a weaker inhibitory effect on CYP1A2 and CYP2C19. The inhibitory potential for CYP2C9 and CYP3A4 appears to be low at the concentrations tested. According to FDA guidance, an IC₅₀ value below 1 µM is generally considered potent inhibition, while values between 1-10 µM suggest moderate inhibition, and values above 10 µM indicate weak to no inhibition in an in vitro setting. Further investigation is warranted to determine the clinical significance of these findings.
Experimental Protocols
The following methodologies were employed to assess the inhibitory effects of Compound X on CYP450 enzyme activity.
1. Cytochrome P450 Inhibition Assay (IC₅₀ Determination)
-
System: Human Liver Microsomes (HLM), pooled from multiple donors.
-
Incubation: Compound X (at various concentrations) was pre-incubated with HLM (0.2 mg/mL protein) and a NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4) for 10 minutes at 37°C.
-
Reaction Initiation: The reaction was initiated by the addition of a specific probe substrate for each CYP isoform at a concentration approximately equal to its Michaelis-Menten constant (Kₘ).
-
Incubation Time: The reaction was allowed to proceed for a specific time (e.g., 15 minutes for CYP3A4, 30 minutes for other isoforms) at 37°C.
-
Reaction Termination: The reaction was stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The formation of the specific metabolite from the probe substrate was quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation was compared to a vehicle control (containing no inhibitor). The IC₅₀ value was calculated by fitting the inhibition data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). Each experiment was performed in triplicate.
2. Probe Substrates and Metabolites Measured
-
CYP1A2: Phenacetin O-deethylation to Acetaminophen.
-
CYP2C9: Diclofenac 4'-hydroxylation to 4'-hydroxydiclofenac.
-
CYP2C19: S-Mephenytoin 4'-hydroxylation to 4'-hydroxy-S-mephenytoin.
-
CYP2D6: Dextromethorphan O-demethylation to Dextrorphan.
-
CYP3A4: Midazolam 1'-hydroxylation to 1'-hydroxymidazolam.
Mandatory Visualization
The following diagrams illustrate the potential drug-drug interaction pathways and the experimental workflow.
Caption: Potential Drug-Drug Interaction Pathway for Compound X.
Caption: Workflow for In Vitro CYP450 Inhibition Assay.
Safety Operating Guide
Essential Guide to the Proper Disposal of Daphmacropodine
Core Principles of Daphmacropodine Waste Management
The fundamental principle for managing this compound waste is to prevent its release into the environment and to minimize exposure to laboratory personnel.[1][2] This is achieved through a systematic approach of segregation, containment, labeling, and disposal through a certified hazardous waste management service.[1][3]
Quantitative Data Summary for Waste Disposal
Accurate record-keeping is crucial for proper waste disposal. The following table should be completed for each waste container of this compound.
| Waste Identifier | Date Generated | Chemical Composition (and concentration) | Quantity (Mass/Volume) | Physical State (Solid/Liquid) | Hazard Classification (e.g., Cytotoxic, Flammable) |
| e.g., DAP-W001 | YYYY-MM-DD | This compound in Methanol (1 mg/mL) | 100 mL | Liquid | Toxic, Flammable |
Experimental Protocols for Safe Disposal
The following step-by-step procedure outlines the recommended protocol for the disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.[4]
2. Waste Segregation:
-
Do not mix this compound waste with general laboratory trash or other non-hazardous waste streams.[3][5]
-
Segregate waste based on its physical state (solid or liquid) and chemical compatibility. For example, this compound dissolved in chlorinated solvents should be collected separately from that in flammable non-chlorinated solvents.
3. Containment:
-
Solid Waste: Collect contaminated solid materials such as unused this compound powder, contaminated gloves, weigh boats, and paper towels in a dedicated, sealable, and clearly labeled hazardous waste container.[3] It is good practice to double-bag solid waste before placing it in the final container.[3][6]
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. Ensure the container is compatible with the solvent used. Leave adequate headspace (at least 10%) to allow for vapor expansion.
4. Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents, including solvents and estimated concentrations.[1]
-
Indicate the primary hazards (e.g., "Toxic," "Harmful if swallowed").
5. Storage:
-
Store sealed waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure that the storage area is compliant with institutional and local regulations for hazardous waste accumulation.
6. Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Laboratory Waste Management → Term [fashion.sustainability-directory.com]
- 3. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
Essential Safety and Logistical Information for Handling Daphmacropodine
Disclaimer: No specific Safety Data Sheet (SDS) for Daphmacropodine was found. The following guidance is based on safety protocols for handling potent alkaloids and other hazardous chemicals. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult with their institution's safety office before handling this compound. The information provided here should be considered a baseline for safe handling practices.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound. Adherence to these guidelines is crucial for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure to hazardous chemicals. The following table summarizes the recommended PPE for activities involving this compound.
| PPE Component | Specification | Recommended Use |
| Gloves | Chemically resistant nitrile gloves (double-gloving recommended). Must be ASTM D6978-05 compliant. | Required for all handling activities, including preparation, administration, and disposal. Change gloves frequently, and immediately if contaminated or torn.[1] |
| Gowns | Disposable, lint-free, solid-front gown with back closure. Must be made of a non-absorbent material (e.g., polyethylene-coated polypropylene) with long sleeves and tight-fitting cuffs. | Required when there is a potential for splashing or contamination of clothing.[1] |
| Eye and Face Protection | Safety glasses with side shields or splash goggles. A face shield worn over safety glasses or goggles is required when there is a significant risk of splashing.[1][2] | Required for all handling activities. |
| Respiratory Protection | NIOSH-approved N95 or higher filtering facepiece respirator. For potential vapors, a half-mask or full-face respirator with an appropriate combination cartridge (e.g., organic vapor/acid gas) may be necessary. | Required when handling powders or when aerosols may be generated.[1][3][4] |
| Head and Hair Covers | Disposable hair and head covers. | Recommended to protect against hazardous residue.[5] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Recommended to prevent the spread of contamination. |
Operational Plans: Handling and Experimental Procedures
All work with this compound should be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.
1. Preparation:
-
Ensure the designated work area is clean and uncluttered.
-
Assemble all necessary materials, including PPE, weighing equipment, solvents, and clearly labeled waste containers, before commencing work.[2]
-
Don all required PPE in the correct order: gown, inner gloves, respiratory protection (if needed), eye and face protection, and outer gloves.[1]
2. Handling:
-
Handle solid this compound carefully to minimize dust generation. Use a spatula for transfers. A containment system like a glove box is recommended for weighing.[2]
-
When working with solutions, use appropriate glassware and techniques to avoid splashes and aerosol formation.
3. Post-Handling and Cleanup:
-
Thoroughly decontaminate all equipment and the work area after use with an appropriate solvent.
-
Remove PPE in the correct order to prevent self-contamination (e.g., outer gloves, gown, inner gloves, eye protection).
-
Wash hands thoroughly with soap and water after removing gloves.[2]
Disposal Plan
All waste contaminated with this compound, including solid waste, solutions, and used PPE, must be segregated into clearly labeled hazardous waste containers.[2] Follow all institutional, local, and national regulations for the disposal of chemical waste.[2][6]
Emergency Procedures: Spill and Exposure
Small Spill Cleanup:
-
Alert and Restrict: Immediately alert others in the vicinity and restrict access to the spill area.[1]
-
Don PPE: Put on two pairs of chemically resistant gloves, a disposable gown, eye protection, and a NIOSH-approved respirator.[1]
-
Containment:
-
Cleanup: Use a chemotherapy spill kit or appropriate cleaning materials to decontaminate the area.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visual Guides
Personal Protective Equipment (PPE) Donning and Doffing Workflow
Caption: Workflow for donning and doffing Personal Protective Equipment.
This compound Spill Response Plan
Caption: Logical workflow for responding to a this compound spill.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gerpac.eu [gerpac.eu]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
